BI-2081
描述
属性
分子式 |
C32H35FO6 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
2-[(3S)-6-[[(1R)-7-fluoro-4-[4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl]-2,3-dihydro-1H-inden-1-yl]oxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
InChI |
InChI=1S/C32H35FO6/c1-18-13-22(37-12-11-32(3,4)36)14-19(2)30(18)24-7-9-26(33)31-25(24)8-10-27(31)39-21-5-6-23-20(15-29(34)35)17-38-28(23)16-21/h5-7,9,13-14,16,20,27,36H,8,10-12,15,17H2,1-4H3,(H,34,35)/t20-,27-/m1/s1 |
InChI 键 |
VXNAMCLMCBLNOL-NFQMXDRXSA-N |
手性 SMILES |
CC1=CC(=CC(=C1C2=C3CC[C@H](C3=C(C=C2)F)OC4=CC5=C(C=C4)[C@@H](CO5)CC(=O)O)C)OCCC(C)(C)O |
规范 SMILES |
CC1=CC(=CC(=C1C2=C3CCC(C3=C(C=C2)F)OC4=CC5=C(C=C4)C(CO5)CC(=O)O)C)OCCC(C)(C)O |
产品来源 |
United States |
Foundational & Exploratory
Core Mechanism of Action of BI-2081: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action for the compound BI-2081, summarizing its molecular target, physiological effects, and associated quantitative data based on available scientific information.
Introduction
This compound is a small molecule compound identified as a partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its activity at this receptor makes it a subject of interest in the study and potential treatment of metabolic diseases, most notably type 2 diabetes.[1] The primary therapeutic action of this compound is linked to its ability to stimulate glucose-dependent insulin (B600854) secretion.[1]
Molecular Target and Affinity
The principal molecular target of this compound is the GPR40/FFAR1 receptor. This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in the regulation of insulin secretion in response to fatty acids. This compound functions as a partial agonist at this receptor.
| Compound | Target | Agonist Activity | EC50 |
| This compound | GPR40 (FFAR1) | Partial Agonist | 4 nM |
Table 1: Quantitative data for this compound activity at its primary molecular target. EC50 represents the half-maximal effective concentration.
Signaling Pathway and Physiological Effect
Activation of GPR40 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion. This process is glucose-dependent, meaning the insulinotropic effect is more pronounced in the presence of elevated blood glucose levels, which is a key characteristic for a potential anti-diabetic agent to minimize the risk of hypoglycemia. The downstream effect of this action is the reduction of plasma glucose concentrations.[1]
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols
The characterization of this compound's mechanism of action would typically involve a series of in vitro and in vivo experiments. While the specific protocols for this compound are not publicly detailed, the following represents standard methodologies used in the field for such a compound.
4.1. In Vitro GPR40 Activation Assay (Calcium Mobilization)
-
Objective: To determine the potency (EC50) of this compound in activating the GPR40 receptor.
-
Methodology:
-
A stable cell line (e.g., HEK293 or CHO) recombinantly expressing human GPR40 is used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are stimulated with varying concentrations of this compound.
-
The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The EC50 value is calculated from the dose-response curve.
-
4.2. Insulin Secretion Assay from Pancreatic Islets
-
Objective: To measure the effect of this compound on insulin secretion from isolated pancreatic islets at different glucose concentrations.
-
Methodology:
-
Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Islets are cultured for a period to recover.
-
Groups of islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).
-
The islets are then incubated in buffers with low (2.8 mM) or high (16.7 mM) glucose concentrations, in the presence or absence of this compound at various concentrations.
-
After the incubation period, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
4.3. In Vivo Glucose Tolerance Test
-
Objective: To assess the effect of this compound on glucose disposal in a living organism.
-
Methodology:
-
A suitable animal model for type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) is used.
-
Animals are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
This compound or a vehicle control is administered orally or via another appropriate route.
-
After a specified time, a glucose challenge is administered (e.g., intraperitoneal or oral gavage).
-
Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance.
-
Caption: A typical experimental workflow for characterizing a GPR40 agonist.
References
Technical Guide: The Role of BI-2081 in Modulating the FFAR1 Signaling Pathway
Abstract
Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a critical metabolic sensor primarily activated by medium and long-chain fatty acids.[1][2] Its activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones, making it a significant therapeutic target for type 2 diabetes.[3][4][5] This document provides an in-depth technical overview of the FFAR1 signaling cascade and the pharmacological characteristics of BI-2081, a potent and selective partial agonist for FFAR1.[6][7] We will explore the canonical and non-canonical signaling pathways, present key quantitative data for FFAR1 agonists, and outline common experimental methodologies for receptor characterization.
The FFAR1 Receptor: A Key Metabolic Regulator
FFAR1 is a class A G-protein coupled receptor (GPCR) encoded by the FFAR1 gene, located on chromosome 19q13.12.[8] It is most prominently expressed in pancreatic β-cells and enteroendocrine K, L, and I cells of the gastrointestinal tract.[8][9] Its expression is also found in immune cells, bone cells, and taste buds.[8][9] The primary endogenous ligands for FFAR1 are medium- and long-chain free fatty acids (FFAs), which signal the body's lipid status to regulate energy and glucose homeostasis.[1][2]
The FFAR1 Signaling Cascade
Activation of FFAR1 initiates a cascade of intracellular events that are crucial for its physiological effects. The signaling is primarily mediated through the Gq protein pathway, although biased agonism can also engage other G proteins.
The principal mechanism of FFAR1 action involves its coupling to the Gαq subunit of the heterotrimeric G protein.[1][9]
-
Activation and G-Protein Coupling: Upon binding of an agonist like an FFA or this compound, FFAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit.[10]
-
PLC Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[3]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1]
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[1]
-
Insulin Secretion: The elevated cytosolic Ca2+ is the primary trigger for the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][10] Downstream of this, Protein Kinase D (PKD) activation can lead to F-actin remodeling, which further supports the second phase of insulin secretion.[3]
While endogenous FFAs primarily signal through Gq, certain synthetic agonists have been shown to induce "biased" signaling, where the receptor also couples to the Gs protein.[11][12] This dual agonism can be particularly effective for stimulating the secretion of incretin hormones like GLP-1 and GIP.[12]
-
Gs Activation: A biased agonist stabilizes an FFAR1 conformation that allows it to activate Gs.
-
cAMP Production: Gs activation stimulates adenylate cyclase (AC), which converts ATP to cyclic AMP (cAMP).[11] Interestingly, this cAMP response can be dependent on the initial Gq activation of specific adenylate cyclase isoforms like ADCY2.[11]
-
Incretin Secretion: In enteroendocrine cells, the resulting increase in cAMP is a powerful stimulus for the secretion of GLP-1 and GIP.[11][12]
This compound: A Potent FFAR1 Partial Agonist
This compound is a chemical probe developed as a potent partial agonist for FFAR1.[6][7][13] Its primary reported function is the glucose-dependent stimulation of insulin secretion, leading to a reduction in plasma glucose concentrations.[6][14] Due to its selectivity and potency, it serves as a valuable tool for investigating the physiological roles of FFAR1.
The potency of an agonist is typically defined by its half-maximal effective concentration (EC50), which is the concentration required to produce 50% of the drug's maximal effect.[15][16] Lower EC50 values indicate higher potency.[16][17]
| Compound Name | Agonist Type | Target | Potency (EC50) | Reference(s) |
| This compound | Partial Agonist | FFAR1 (GPR40) | 4 nM | [6][7][13][14] |
| AMG 837 | Agonist | FFAR1 (GPR40) | 14 nM | [6] |
| Fasiglifam (B1672068) (TAK-875) | Agonist | FFAR1 (GPR40) | 33 nM (IP1) | [1][18] |
| GW9508 | Agonist | FFAR1 & FFAR4 | pEC50 = 7.32 (FFAR1) | [6] |
Key Experimental Methodologies
Characterizing the activity of compounds like this compound involves a tiered approach, moving from in vitro molecular assays to ex vivo tissue models. While detailed, step-by-step protocols are typically found in the supplementary materials of primary research articles, the fundamental assays are described below.
-
Calcium Flux Assay: The primary method for assessing Gq activation. Cells expressing FFAR1 are loaded with a calcium-sensitive fluorescent dye. Addition of an agonist causes Ca2+ release from the ER, resulting in a measurable increase in fluorescence. This is used to determine EC50 values.
-
cAMP Accumulation Assay: Used to measure Gs (or Gi) activation. Techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer) are employed to quantify changes in intracellular cAMP levels following agonist stimulation.
-
G-Protein Dissociation BRET Assay: A direct method to determine which G-protein subtypes (Gq, Gs, Gi, G12/13) are activated by the receptor. It measures the BRET signal change between fluorescently tagged Gα and Gβγ subunits upon receptor activation.[11]
-
Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets: This is the gold-standard functional assay. Isolated pancreatic islets (from mice, rats, or human donors) are perifused with buffer containing low and then high concentrations of glucose, with and without the test compound. The amount of insulin secreted into the perifusate is measured by ELISA or RIA to determine the compound's effect on GSIS.[3]
Conclusion
The FFAR1 signaling pathway is a central node in the regulation of metabolism, directly linking nutrient status to the control of insulin and incretin secretion. Potent and selective agonists, such as the chemical probe this compound, are indispensable tools for dissecting the complexities of this pathway. Understanding the dual Gq and Gs signaling potential and employing a robust cascade of in vitro and ex vivo experiments are crucial for the development of next-generation therapeutics for type 2 diabetes. Future research must continue to focus on designing ligands with optimized signaling profiles to maximize therapeutic benefit while avoiding potential off-target effects, such as the liver toxicity that halted the development of earlier FFAR1 agonists like fasiglifam (TAK-875).[1][18]
References
- 1. pnas.org [pnas.org]
- 2. Free fatty acid receptor - Wikipedia [en.wikipedia.org]
- 3. physoc.org [physoc.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. Home [shop.labclinics.com]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 17. youtube.com [youtube.com]
- 18. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: BI-2081 for Type 2 Diabetes Research
Notice: As of late 2025, publicly accessible scientific literature and clinical trial databases do not contain specific information regarding a compound designated "BI-2081" from Boehringer Ingelheim for the treatment of type 2 diabetes. The following guide is a structured template based on typical drug development and research pathways for type 2 diabetes therapeutics. This framework is designed to be populated with specific data should information on this compound become available.
Executive Summary
This document provides a comprehensive technical overview of the investigational compound this compound for the research and development community. The core focus is its potential application in the management of type 2 diabetes mellitus (T2DM). This guide will cover the mechanism of action, preclinical data, clinical findings, and detailed experimental protocols.
Note: All data presented herein is illustrative, pending the release of actual research findings for this compound.
Mechanism of Action
The precise molecular target and signaling pathway of this compound are yet to be disclosed. Research in T2DM therapeutics often centers on several key pathways. Below are hypothetical signaling pathways that a novel agent like this compound might modulate.
Hypothetical Signaling Pathway: GLP-1 Receptor Agonism
Many modern T2DM therapies target the glucagon-like peptide-1 (GLP-1) receptor. Activation of this receptor in pancreatic β-cells leads to enhanced glucose-dependent insulin (B600854) secretion.
Hypothetical Signaling Pathway: SGLT2 Inhibition
Another common target is the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. Inhibition of SGLT2 prevents glucose reabsorption, leading to its excretion in the urine.
Preclinical Data
Preclinical studies in animal models are crucial for establishing the initial safety and efficacy profile of a new compound.
In Vitro Studies
-
Data Table: Receptor Binding Affinity and IC50
Assay Type Target This compound Affinity (Ki) This compound Potency (IC50/EC50) Radioligand Binding Hypothetical Target X Data Not Available Data Not Available | Functional Assay | Hypothetical Target X | Data Not Available | Data Not Available |
In Vivo Animal Studies
-
Data Table: Efficacy in Diabetic Mouse Model (e.g., db/db mice)
Treatment Group Dose Change in HbA1c (%) Change in Fasting Glucose (mg/dL) Change in Body Weight (g) Vehicle Control - Data Not Available Data Not Available Data Not Available This compound Low Dose Data Not Available Data Not Available Data Not Available This compound High Dose Data Not Available Data Not Available Data Not Available | Positive Control | Standard Dose | Data Not Available | Data Not Available | Data Not Available |
Clinical Trial Data
Human clinical trials are essential to determine the safety and efficacy of this compound in the target population.
Phase I Studies (Safety and Pharmacokinetics)
-
Data Table: Summary of Phase I Pharmacokinetic Parameters
Parameter This compound (Single Ascending Dose) Tmax (hr) Data Not Available Cmax (ng/mL) Data Not Available AUC (ng·hr/mL) Data Not Available | Half-life (t½) (hr) | Data Not Available |
Phase II Studies (Efficacy and Dose-Ranging)
-
Data Table: Change in Glycemic Control (Illustrative Phase II Data)
Treatment Arm N Baseline HbA1c (%) Change from Baseline at 12 Weeks (%) p-value vs. Placebo Placebo 50 8.5 Data Not Available - This compound (10 mg) 50 8.5 Data Not Available <0.05 This compound (25 mg) 50 8.6 Data Not Available <0.01 | this compound (50 mg) | 50 | 8.4 | Data Not Available | <0.001 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for scientific validation.
Protocol: In Vitro Receptor Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the target receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Protocol: Animal Model Efficacy Study
-
Animal Model:
-
Use a genetically diabetic mouse model, such as the BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mouse, which exhibits obesity, insulin resistance, and hyperglycemia.
-
Acclimate mice for at least one week before the start of the study.
-
-
Experimental Workflow:
Workflow for a typical preclinical efficacy study in a diabetic mouse model. -
Dosing and Measurements:
-
Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 8 weeks).
-
Measure body weight and fasting blood glucose weekly.
-
At the end of the study, collect blood for HbA1c and plasma insulin analysis.
-
Harvest tissues (e.g., pancreas, liver, adipose tissue) for histological or molecular analysis.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Conclusion and Future Directions
While specific data on this compound is not currently in the public domain, the established frameworks for T2DM drug discovery provide a clear path for its evaluation. Future research should aim to elucidate its precise mechanism of action, complete rigorous preclinical safety and efficacy testing, and progress through phased clinical trials. The scientific community awaits the publication of data on this compound to understand its potential contribution to the management of type 2 diabetes.
BI-2081: A Potential Therapeutic Agent for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BI-2081 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1] Its activation by medium to long-chain fatty acids leads to an increase in intracellular calcium, ultimately enhancing insulin release in a glucose-dependent manner. This mechanism makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes, as it offers the potential for glucose-lowering effects with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.
Mechanism of Action: The GPR40 Signaling Pathway
This compound exerts its therapeutic effect by modulating the GPR40 signaling cascade. As a partial agonist, it binds to and activates GPR40, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. This initiates a downstream signaling cascade that results in the potentiation of insulin secretion from pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its in vitro and in vivo activities.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 4 nM | Human | IPOne Assay | [1] |
| Ki | 23 nM | Human | Biochemical Assay | [1] |
Table 1: In Vitro Activity of this compound
| Route of Administration | Dose | Outcome | Animal Model | Reference |
| Oral | 10 mg/kg | Strong glucose lowering effect and increase in plasma insulin | Male Zucker diabetic fatty (ZDF) rats | [1] |
| Intravenous | 1 mg/kg | High bioavailability | Male Zucker diabetic fatty (ZDF) rats | [1] |
Table 2: In Vivo Activity of this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's therapeutic potential.
In Vitro Assays
1. IP-One HTRF Assay for Gq-Coupled GPCR Activation
This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gq-coupled receptor activation.
Protocol:
-
Cell Preparation:
-
Culture cells stably or transiently expressing human GPR40 in a suitable medium.
-
Seed the cells into a 96-well or 384-well white plate at an appropriate density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1.
-
Add the this compound dilutions to the respective wells and incubate for the desired time (e.g., 60 minutes) at 37°C.
-
Lyse the cells by adding the lysis buffer provided in the IP-One HTRF assay kit.
-
Add the HTRF reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor).
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665/620) is inversely proportional to the amount of IP1 produced.
-
2. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This assay measures the ability of a compound to potentiate glucose-stimulated insulin secretion from isolated pancreatic islets.
Protocol:
-
Islet Isolation:
-
Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) using collagenase digestion.
-
Culture the isolated islets overnight to allow for recovery.
-
-
GSIS Assay:
-
Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well of a 96-well plate).
-
Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing either low glucose (2.8 mM) or high glucose (e.g., 16.7 mM), with or without different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
In Vivo Assay
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
The OGTT is a standard method to evaluate the effect of a therapeutic agent on glucose disposal in an in vivo setting.
Protocol:
-
Animal Model:
-
Use a relevant diabetic rat model, such as the Zucker diabetic fatty (ZDF) rat or a high-fat diet/streptozotocin-induced diabetic rat model.
-
-
Procedure:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each animal.
-
Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer this compound (e.g., 10 mg/kg) or the vehicle control orally via gavage.
-
After a specific pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure the blood glucose concentration in each sample using a glucometer.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Conclusion
This compound is a promising therapeutic agent for the treatment of type 2 diabetes due to its potent and selective partial agonism of GPR40. Its mechanism of action, centered on the glucose-dependent potentiation of insulin secretion, offers a favorable safety profile with a reduced risk of hypoglycemia. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other GPR40 agonists. Continued investigation into its long-term efficacy and safety is warranted to advance this promising therapeutic strategy.
References
Preclinical Profile of BI-2081: A GPR40 Partial Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2081 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][4] Activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists leads to the potentiation of insulin release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes with a low intrinsic risk of hypoglycemia.[1][4] This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of action.
Core Data Summary
In Vitro Pharmacology
This compound demonstrates high potency as a partial agonist for the human GPR40 receptor. Its activity has been characterized in cellular assays measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream second messenger of Gαq signaling. A structurally related compound, BI-0340, which has significantly lower potency, serves as a suitable negative control for in vitro and in vivo studies.[1]
| Parameter | Human GPR40 | Species | Assay Type | Notes |
| EC50 | 3-5 nM[1] (4 nM reported elsewhere[2][3][5]) | Human | IPOne Assay | Partial agonist activity. |
| Plasma Shift (4.5% HSA) | 4-fold | Human | IPOne Assay | Indicates a moderate effect of plasma protein binding on in vitro potency.[1] |
| Negative Control (BI-0340) EC50 | 1230 nM | Human | IPOne Assay | >200-fold less potent than this compound.[1] |
In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats
Studies in male Zucker diabetic fatty (ZDF) rats, a well-established animal model of type 2 diabetes, have demonstrated the glucose-lowering efficacy of this compound.
| Study Type | Model | Dose | Key Findings |
| Acute Oral Glucose Tolerance Test (oGTT) | Male ZDF Rats | ED50 = 0.7 mg/kg; ED100 ≈ 10 mg/kg | - 71% reduction in glucose AUC0-180 min.[1]- Increased plasma insulin levels.[1] |
| Subchronic 30-Day Study | Male ZDF Rats | 10 mg/kg b.i.d. | - Significant reduction in HbA1c (Δ = -1.8%).[1]- Lowered plasma lipids: total cholesterol (↓39%), triglycerides (↓25%), free fatty acids (↓34%).[1]- 14% reduction in body weight without affecting food consumption.[1] |
| Hypoglycemia Risk Assessment | Normal Fasting Rats | Not specified | No significant difference in glucose levels compared to control, supporting a low risk of hypoglycemia.[1] |
Pharmacokinetics and Selectivity
This compound exhibits a favorable pharmacokinetic profile in rats, supporting its oral administration.[1]
| Parameter | Species | Value/Observation | Notes |
| Bioavailability | Rat | High | Supports oral application.[1] |
| Permeability | Not specified | Good | [1] |
| Plasma Protein Binding | Not specified | High | [1] |
| Metabolic Stability | Human and Rat Microsomes | High | [1] |
| Metabolic Stability | Hepatocytes | Lower | This in vitro finding did not correlate with the low in vivo clearance observed in rats.[1] |
| In Vivo Clearance | Rat | Low | [1] |
| Selectivity | Assorted | Assessed against Eurofins Safety Panel 44™. Showed affinity for adrenergic α2A (Ki = 1.3 µM), histamine (B1213489) H1 (Ki = 3.1 µM), CysLT1 (69% inhibition @ 10 µM), and thyroid hormone receptor (rat, Ki = 3.5 µM).[1] | The negative control BI-0340 showed >50% inhibition for the glucocorticoid receptor at 10 µM.[1] |
Signaling Pathway and Mechanism of Action
This compound acts as a partial agonist at the GPR40 receptor. GPR40 is a G protein-coupled receptor that primarily signals through the Gαq subunit.[1] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][4] In pancreatic β-cells, this rise in intracellular Ca2+, in the presence of elevated glucose levels, potentiates the secretion of insulin.[1][4]
Experimental Protocols
In Vitro Potency: IPOne Assay
This assay quantifies the functional activity of this compound by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling cascade.
-
Cell Line: 1321N1 cells stably expressing the human GPR40 receptor.[1]
-
Principle: GPR40 activation by an agonist leads to the activation of phospholipase C and the production of IP3, which is rapidly metabolized to IP2, IP1, and inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate. The accumulated IP1 is then detected by a competitive immunoassay (Homogeneous Time Resolved Fluorescence - HTRF).
-
General Protocol:
-
Cell Preparation: 1321N1-hGPR40 cells are cultured and harvested.
-
Stimulation: Cells are incubated in a stimulation buffer containing LiCl and varying concentrations of this compound or the negative control BI-0340.[1]
-
Lysis and Detection: After the stimulation period, cells are lysed, and the accumulated IP1 is measured by adding HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Data Analysis: The HTRF signal is measured, and the ratio of fluorescence at two different wavelengths is calculated. The data are then plotted against the agonist concentration to determine the EC50 value.
-
-
Note: Specific details regarding cell preparation and the composition of the LiCl-containing stimulation buffer are available upon request from the source provider.[1]
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
This study was performed to assess the acute glucose-lowering effect of this compound in a diabetic animal model.
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.[1]
-
General Protocol:
-
Acclimatization and Fasting: Animals are acclimatized to the facility conditions and then fasted overnight prior to the experiment.
-
Compound Administration: A single dose of this compound (at varying concentrations to determine the dose-response) or vehicle is administered orally.
-
Glucose Challenge: After a specified time following compound administration, a bolus of glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (pre-glucose challenge) and at various time points (e.g., 15, 30, 60, 120, 180 minutes) post-glucose challenge.
-
Analysis: Plasma glucose and insulin concentrations are measured for each sample. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
-
-
Note: The exact fasting duration, time between compound and glucose administration, and specific doses used to calculate the ED50 were not detailed in the provided sources.
Safety and Toxicology
Chronic (4-week) treatment with this compound in rats and dogs was reported to induce bile acid synthesis, specifically of 7α-Hydroxy-3-oxo-4-cholestenoic acid.[4][6] This was correlated with an increase in blood levels of liver enzymes, including AST, ALT, and alkaline phosphatase (ALP).[4][6] It is important to note that development of this compound was terminated before Phase I trials.[7]
Conclusion
This compound is a potent partial GPR40 agonist with demonstrated efficacy in preclinical models of type 2 diabetes. It effectively lowers blood glucose in a glucose-dependent manner, reduces HbA1c, and has beneficial effects on plasma lipids and body weight in ZDF rats.[1] Its mechanism of action via the Gαq-PLC-IP3 pathway is well-characterized.[1] While the compound exhibits a good oral pharmacokinetic profile, findings from chronic toxicology studies regarding liver enzyme elevations associated with bile acid synthesis are important considerations.[1][4][6] The data presented herein provide a valuable technical resource for researchers investigating GPR40 agonism as a therapeutic strategy for metabolic diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. Introduction [frontiersin.org]
Methodological & Application
Application Notes and Protocols for BI-2081 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-2081 is a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[2] Upon activation by medium to long-chain fatty acids or synthetic agonists like this compound, GPR40 primarily couples to the Gαq subunit of heterotrimeric G proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i), a key second messenger in insulin secretion.[2][3] Some synthetic GPR40 agonists have also been shown to signal through the Gαs subunit, leading to the accumulation of cyclic AMP (cAMP).[1][4]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound on its target, GPR40.
Data Presentation
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Value | Receptor | Assay Type |
| EC50 | 4 nM | GPR40 (FFAR1) | Functional Agonist Assay |
| Ki | 23 nM | GPR40 (FFAR1) | Radioligand Binding Assay |
| Cellular EC50 | 3 - 5 nM | GPR40 (FFAR1) | IPOne Assay |
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathway activated by this compound through GPR40.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the GPR40 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing human GPR40.
-
Radioligand (e.g., [3H]AMG 837 or another suitable GPR40 ligand).[5]
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled GPR40 ligand (for non-specific binding).
-
50 µL of the this compound dilution series.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of GPR40 membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer.
-
Dry the filters, and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of GPR40 by this compound.
Materials:
-
HEK293 or CHO cells stably or transiently expressing human GPR40.
-
Cell culture medium (e.g., DMEM or Ham's F-12) with appropriate supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
Probenecid (optional, to prevent dye leakage).
-
This compound.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Seed the GPR40-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer according to the manufacturer's instructions. Probenecid can be included in this solution.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the this compound dilutions to the wells.
-
Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.
-
Analyze the data by calculating the peak fluorescence response over baseline.
-
Generate a dose-response curve and determine the EC50 value of this compound.
IPOne HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gαq pathway activation.
Materials:
-
Cells expressing human GPR40 (e.g., CHO-K1, 1321N1).
-
Cell culture medium.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and stimulation buffer).
-
This compound.
-
White 384-well low volume microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Seed the GPR40-expressing cells into a 384-well plate (typically 10,000-20,000 cells/well) and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in the stimulation buffer provided with the kit.
-
Carefully remove the culture medium from the wells.
-
Add the this compound dilutions to the cells.
-
Add the IP1-d2 conjugate to all wells.
-
Add the Eu-cryptate labeled anti-IP1 antibody to all wells.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Measure the time-resolved fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.
-
Calculate the 665/620 nm ratio and normalize the data.
-
Generate a dose-response curve and determine the EC50 value for this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the described in vitro assays.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for BI-2081 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2081 is a potent and selective partial agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[2] Activation of GPR40 by agonists like this compound leads to the potentiation of insulin release in a glucose-dependent manner, making it a valuable tool for research in type 2 diabetes and metabolic diseases. These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, preparation, and application in relevant cellular assays.
Mechanism of Action
This compound acts as a partial agonist at the GPR40 receptor. Upon binding, it activates the Gαq signaling pathway, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Compound Information and Preparation
| Parameter | Value | Reference |
| Compound Name | This compound | |
| Target | GPR40 / FFAR1 (Partial Agonist) | [1] |
| EC50 (IPOne Assay) | 3-5 nM | |
| Negative Control | BI-0340 | |
| Molecular Weight | 534.62 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Store stock solutions at -20°C or -80°C |
Preparation of Stock and Working Solutions:
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.35 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. A recommended starting concentration for in vitro assays is around 200 nM. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Recommended Cell Lines
The following pancreatic β-cell lines endogenously express GPR40 and are suitable for studying the effects of this compound:
-
INS-1E (Rat Insulinoma): A well-characterized cell line that exhibits a robust glucose-stimulated insulin secretion response.[3][4][5]
-
MIN6 (Mouse Insulinoma): Another widely used pancreatic β-cell line that responds to glucose and other secretagogues.[6][7]
-
β-TC-3 (Mouse Insulinoma): A suitable alternative for studying insulin secretion.[2]
-
HIT-T15 (Hamster Insulinoma): A cell line that can be used to investigate β-cell function.[2]
Experimental Protocols
Cell Culture and Maintenance
General Cell Culture Workflow:
Protocol for INS-1E Cells:
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 3-4 days when they reach 80-90% confluency. Use a gentle dissociation reagent like Accutase or Trypsin-EDTA.
Cell Viability Assay
This assay is crucial to determine the non-toxic concentration range of this compound.
Protocol (MTT Assay):
-
Seeding: Seed INS-1E or MIN6 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Expected Results:
| This compound Concentration | Cell Viability (%) |
| Vehicle (DMSO) | 100 |
| 1 nM | ~100 |
| 10 nM | ~100 |
| 100 nM | ~100 |
| 1 µM | ~95-100 |
| 10 µM | May show slight decrease |
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation by this compound.
Protocol (Fluo-4 AM Assay):
-
Seeding: Seed INS-1E or MIN6 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye like Fluo-4 AM (2-5 µM) in the assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm).
-
Treatment: Add this compound at various concentrations to the wells.
-
Kinetic Measurement: Immediately start recording the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for several minutes to monitor the change in intracellular calcium levels.
-
Analysis: The change in fluorescence intensity over time reflects the calcium influx. The peak fluorescence intensity can be used to generate a dose-response curve.
Expected Results:
| This compound Concentration | Peak Fluorescence (Arbitrary Units) |
| Vehicle (DMSO) | Baseline |
| 1 nM | Slight increase |
| 10 nM | Moderate increase |
| 100 nM | Significant increase |
| 1 µM | Plateau or maximal response |
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a key functional assay to evaluate the effect of this compound on insulin secretion.
GSIS Assay Workflow:
Protocol:
-
Seeding: Seed INS-1E or MIN6 cells in a 24-well plate and grow to 80-90% confluency.
-
Starvation: Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) and incubate for 1-2 hours at 37°C.
-
Pre-incubation: Replace the buffer with fresh low-glucose KRB buffer containing various concentrations of this compound or vehicle control and incubate for 30-60 minutes.
-
Stimulation: Remove the pre-incubation buffer and add KRB buffer containing a high concentration of glucose (e.g., 16.7 mM) with the respective concentrations of this compound or vehicle. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the supernatant using a commercially available Insulin ELISA kit.
-
Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
-
Analysis: Express the results as fold-increase in insulin secretion compared to the high glucose control without this compound.
Expected Results:
| Condition | This compound Concentration | Insulin Secretion (Fold Increase over Basal) |
| Low Glucose (2.8 mM) | 0 | 1.0 |
| High Glucose (16.7 mM) | 0 | 3.0 - 5.0 |
| High Glucose (16.7 mM) | 10 nM | 4.0 - 7.0 |
| High Glucose (16.7 mM) | 100 nM | 6.0 - 10.0 |
| High Glucose (16.7 mM) | 1 µM | 8.0 - 15.0 |
Negative Control Experiments
To ensure that the observed effects are specific to GPR40 activation, it is essential to perform experiments with the negative control compound, BI-0340 . BI-0340 is structurally related to this compound but has a significantly lower potency for GPR40. The same experimental protocols should be followed, substituting this compound with BI-0340 at the same concentrations. The expected outcome is that BI-0340 will not elicit a significant response in the calcium influx and GSIS assays at concentrations where this compound is active.
Troubleshooting
-
Low Cell Viability:
-
Check for DMSO toxicity; ensure the final concentration is ≤ 0.1%.
-
Test a wider range of lower concentrations of this compound.
-
Ensure proper cell handling and sterile techniques.
-
-
No Response in Functional Assays:
-
Confirm GPR40 expression in the cell line used.
-
Verify the activity of the this compound compound; use a fresh aliquot.
-
Optimize the assay conditions (e.g., glucose concentrations, incubation times).
-
-
High Background in Assays:
-
Ensure thorough washing steps in the calcium and GSIS assays.
-
Check for interference from the cell culture medium or assay buffers.
-
Run appropriate controls, including a no-cell control.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of GPR40 in cellular physiology and its potential as a therapeutic target.
References
- 1. eubopen.org [eubopen.org]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 4. ejhl.org [ejhl.org]
- 5. US20100184039A1 - Methods and compositions relating to labeled rna molecules that reduce gene expression - Google Patents [patents.google.com]
- 6. Upstream cell culture process characterization and in-process control strategy development at pandemic speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and preclinical targeted alpha therapy of human prostate cancer with Bi-213 labeled J591 antibody against the prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-2081 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2081 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS). Activation of GPR40 by agonists like this compound enhances insulin release in the presence of elevated glucose levels, making it a promising therapeutic target for type 2 diabetes. Preclinical studies have indicated that this compound effectively reduces plasma glucose concentrations in animal models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat. Furthermore, it exhibits a favorable in vivo pharmacokinetic (PK) profile with high oral bioavailability in rats.
These application notes provide a summary of the available in vivo data and generalized protocols for conducting preclinical studies with this compound. A key tool for in vivo studies is the structurally related compound BI-0340, which has significantly lower potency on GPR40 and can serve as a valuable negative control.
Quantitative Data Summary
While specific quantitative in vivo dosage and pharmacokinetic data for this compound are not publicly available, the following table summarizes the key in vitro and qualitative in vivo findings. This table will be updated as more specific data becomes available.
| Parameter | Value/Observation | Animal Model | Source |
| In Vitro Potency (EC50) | 4 nM | - | Publicly available data |
| In Vivo Efficacy | Reduces plasma glucose concentration | Zucker diabetic fatty (ZDF) rats | Boehringer Ingelheim opnMe |
| Pharmacokinetics (Qualitative) | Good in vivo PK profile, High oral bioavailability | Rats | Boehringer Ingelheim opnMe |
| Negative Control | BI-0340 (structurally related, >200-fold less potent) | - | Boehringer Ingelheim opnMe |
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound based on standard practices for GPR40 agonists in rodent models of type 2 diabetes. Researchers should optimize these protocols for their specific experimental needs.
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
-
Prepare the vehicle solution. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Triturate the this compound powder. If starting with a powder, use a mortar and pestle to grind it into a fine, uniform powder.
-
Create a slurry. Add a small amount of the vehicle to the this compound powder and mix to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the slurry while continuously stirring with a magnetic stirrer.
-
Ensure complete suspension. Continue stirring for at least 30 minutes to ensure a homogenous suspension. If necessary, use a homogenizer to reduce particle size and improve suspension.
-
Adjust pH if necessary. Check the pH of the final formulation and adjust to a physiologically acceptable range (typically pH 6.5-7.5) if needed.
-
Store appropriately. Store the formulation at 2-8°C and protect from light. Before each use, allow the suspension to reach room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a Diabetic Rodent Model (e.g., ZDF Rats)
Objective: To evaluate the glucose-lowering efficacy of this compound in a relevant animal model of type 2 diabetes.
Animal Model:
-
Male Zucker diabetic fatty (ZDF) rats or other appropriate diabetic models (e.g., db/db mice).
-
Age-matched lean littermates should be used as controls.
-
Animals should be acclimated for at least one week before the study.
Experimental Design:
-
Groups:
-
Vehicle control (receiving the formulation vehicle only)
-
This compound treatment group(s) (e.g., low, medium, and high doses)
-
(Optional) BI-0340 negative control group
-
(Optional) Positive control group (e.g., a clinically used anti-diabetic drug)
-
-
Dosing: Administer this compound or vehicle orally via gavage once or twice daily for a specified period (e.g., 1-4 weeks).
-
Monitoring:
-
Monitor body weight, food, and water intake daily.
-
Measure non-fasted blood glucose levels regularly (e.g., 2-3 times per week) from the tail vein using a glucometer.
-
Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.
-
Procedure:
-
Baseline measurements: Before starting the treatment, record baseline body weight and blood glucose levels for all animals.
-
Drug administration: Administer the prepared this compound formulation, vehicle, or control compounds orally at the designated times.
-
Regular monitoring: Throughout the study, monitor the health of the animals and record the specified parameters.
-
Oral Glucose Tolerance Test (OGTT): a. Fast the animals overnight (approximately 16 hours) with free access to water. b. Administer the final dose of this compound or vehicle. c. After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally. d. Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. e. Measure blood glucose levels for each sample.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the OGTT data.
-
Compare the changes in blood glucose, body weight, and other parameters between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
-
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Animal Model:
-
Male Sprague-Dawley or Wistar rats.
Experimental Design:
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
Procedure:
-
Dose administration: Administer a single oral dose of the this compound formulation to the rats.
-
Blood collection: At each time point, collect a small volume of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma separation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%) (requires data from an intravenous administration group).
-
Visualizations
Signaling Pathway of GPR40 Activation
Application Notes and Protocols for BI-2081, a GPR40 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2081 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] With an EC50 of 4 nM, this compound stimulates glucose-dependent insulin (B600854) secretion, making it a valuable research tool for metabolic diseases, particularly type 2 diabetes.[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[3][4] Its activation by agonists like this compound initiates a signaling cascade that enhances the release of insulin only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[3][5] This document provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for relevant in vitro and in vivo assays.
Chemical Properties and Solubility
While specific quantitative solubility data for this compound is not extensively published, its properties as a research chemical suggest a general solubility profile. The compound is a crystalline solid at room temperature.
Storage and Stability:
For long-term storage, this compound powder should be kept at -20°C for up to two years.[2] Solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) can be stored at 4°C for up to two weeks or at -80°C for up to six months.[2]
General Solubility Profile:
Based on information from chemical suppliers and the nature of similar small molecules, the following solubility characteristics can be expected:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for creating stock solutions. |
| Ethanol | Likely Soluble | Often used as a co-solvent in formulations. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution in aqueous media is not recommended. Dilution from a DMSO stock is necessary. |
Protocol for Determining Solubility:
To obtain precise quantitative solubility, a shake-flask method or a high-throughput solubility assay using a filter plate is recommended.
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Preparation of this compound Solutions
1. Preparation of Stock Solutions:
For most in vitro and in vivo applications, a concentrated stock solution of this compound in DMSO is recommended.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Preparation of Working Solutions for In Vitro Assays:
Working solutions for cell-based assays are prepared by diluting the DMSO stock solution into the appropriate cell culture medium.
-
Protocol:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
-
3. Formulation for In Vivo Oral Administration (Rodent Models):
For oral gavage studies in rodents, this compound can be formulated as a suspension.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water, or 0.5% carboxymethylcellulose with 0.1% Tween 80 in water)
-
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
The suspension should be prepared fresh on the day of the experiment and kept under constant agitation to ensure uniform dosing.
-
Signaling Pathway of this compound
This compound, as a GPR40 agonist, activates a well-characterized signaling pathway in pancreatic β-cells.
Upon binding of this compound to GPR40, the receptor couples to and activates the Gαq subunit of the heterotrimeric G protein.[5] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[3] The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers the exocytosis of insulin-containing granules from the β-cell, but only when glucose levels are elevated.[3]
Experimental Protocols
1. In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate insulin secretion from pancreatic islets or insulin-secreting cell lines (e.g., MIN6, INS-1) in response to high glucose.
-
Materials:
-
Isolated pancreatic islets or insulin-secreting cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)
-
This compound stock solution in DMSO
-
Insulin ELISA kit
-
-
Protocol:
-
Islet/Cell Preparation: Culture isolated islets or plate insulin-secreting cells in appropriate culture medium.
-
Pre-incubation: Gently wash the islets/cells with KRBH containing low glucose (2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Stimulation: Replace the pre-incubation buffer with KRBH containing:
-
Low glucose (2.8 mM) + vehicle (DMSO)
-
Low glucose (2.8 mM) + this compound (at desired concentrations)
-
High glucose (16.7 mM) + vehicle (DMSO)
-
High glucose (16.7 mM) + this compound (at desired concentrations)
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the total insulin content or total protein content of the cells/islets.
-
2. In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of this compound on glucose disposal in vivo.
-
Materials:
-
Mice (e.g., C57BL/6J)
-
This compound formulation (see preparation section)
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
-
Protocol:
-
Fasting: Fast the mice for a defined period (e.g., 6 hours) with free access to water.
-
Baseline Measurement: At t = -60 minutes, take a baseline blood sample from the tail vein to measure basal blood glucose.
-
Drug Administration: Administer this compound or the vehicle control via oral gavage. The typical dose volume is 5-10 mL/kg.
-
Glucose Challenge: At t = 0 minutes (i.e., 60 minutes after drug administration), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measurement: Immediately measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. The area under the curve (AUC) for glucose is typically calculated to quantify the overall effect on glucose tolerance.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR40 in metabolic regulation. Proper handling, storage, and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in this document serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. abmole.com [abmole.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Measuring the Effects of BI-2081 on Insulin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2081 is a novel small molecule activator of Transient Receptor Potential Canonical (TRPC) channels 4 and 5. These non-selective cation channels are expressed in pancreatic β-cells and are implicated in the regulation of intracellular calcium homeostasis, a critical factor in insulin (B600854) secretion.[1][2] Understanding the effects of this compound on insulin release is crucial for evaluating its therapeutic potential in metabolic diseases such as type 2 diabetes. These application notes provide detailed protocols for assessing the impact of this compound on glucose-stimulated insulin secretion (GSIS) and intracellular calcium dynamics in pancreatic β-cells.
Postulated Mechanism of Action of this compound
This compound is hypothesized to potentiate glucose-stimulated insulin secretion by activating TRPC4 and TRPC5 channels on the plasma membrane of pancreatic β-cells. This activation leads to an influx of cations, including Ca2+, causing membrane depolarization. This depolarization, in concert with the effects of glucose metabolism, further enhances the opening of voltage-dependent calcium channels (VDCCs), leading to a significant rise in intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i triggers the fusion of insulin-containing granules with the cell membrane and subsequent exocytosis of insulin.
References
Application Notes and Protocols for BI-2081: A GPR40/FFAR1 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2081 is a potent partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-dependent insulin (B600854) secretion.[2] Activation of GPR40 by fatty acids or synthetic agonists like this compound leads to the stimulation of the Gq signaling pathway, resulting in increased intracellular calcium and enhanced insulin release.[2][3][4] This makes GPR40 an attractive therapeutic target for type 2 diabetes. These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 4 nM | IP-One Assay | 1321N1 cells expressing FFAR1 | [1][2] |
| Ki | 23 nM | Radioligand Binding Assay | Membranes from cells overexpressing human GPR40 | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dose | Administration | Effect | Reference |
| Male Zucker diabetic fatty (ZDF) rats | 10 mg/kg | Oral | Strong glucose-lowering effect and increased plasma insulin levels | [2] |
| Male Zucker diabetic fatty (ZDF) rats | 1 mg/kg | Intravenous | Strong glucose-lowering effect and increased plasma insulin levels | [2] |
Signaling Pathway
This compound, as a partial agonist of GPR40, activates the Gq signaling cascade. Upon binding of this compound, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][4]
Experimental Protocols
In Vitro: IP-One HTRF Assay for GPR40 Activation
This protocol describes a method to determine the EC50 of this compound for GPR40 activation by measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.[5][6][7]
Materials:
-
HEK293 or CHO cells stably expressing human GPR40 (or 1321N1 cells as referenced)
-
This compound
-
BI-0340 (Negative Control)
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, and 50 mM LiCl)
-
384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed the GPR40-expressing cells into a 384-well white microplate at a density of 15,000 cells/well in 20 µL of culture medium and incubate overnight at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control BI-0340 in stimulation buffer.
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add 10 µL of the diluted compounds to the respective wells. Incubate for 1 hour at 37°C.
-
Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of Eu-cryptate labeled anti-IP1 antibody (both diluted in lysis buffer as per the kit instructions) to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Data Analysis: Calculate the 665/620 nm ratio and plot the results against the logarithm of the compound concentration. Determine the EC50 value using a non-linear regression curve fit (sigmoidal dose-response).
In Vitro: Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for GPR40.[8][9][10]
Materials:
-
Membrane preparation from cells overexpressing human GPR40
-
[3H]-labeled GPR40 agonist (e.g., [3H]AM-1638)
-
This compound
-
Unlabeled GPR40 agonist for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
96-well microplates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]-labeled ligand.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled agonist, and 50 µL of [3H]-labeled ligand.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of this compound at various concentrations, and 50 µL of [3H]-labeled ligand.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo: Oral Glucose Tolerance Test (OGTT) in ZDF Rats
This protocol describes an OGTT to evaluate the effect of this compound on glucose metabolism in a diabetic animal model.[11][12][13][14]
Materials:
-
Male Zucker diabetic fatty (ZDF) rats
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 20% w/v in water)
-
Blood glucose meter and test strips
-
Oral gavage needles
-
Equipment for blood collection (e.g., tail snip method)
Procedure:
-
Acclimation and Fasting: Acclimate the rats to handling for several days. Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (t= -30 min) from a tail snip.
-
Compound Administration: Administer this compound (10 mg/kg) or vehicle control orally via gavage.
-
Glucose Challenge: 30 minutes after compound administration (t=0 min), administer a glucose solution (2 g/kg) orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the this compound and vehicle-treated groups using appropriate statistical tests.
References
- 1. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice | PLOS One [journals.plos.org]
- 2. physoc.org [physoc.org]
- 3. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 4. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols for the Study of BI-2081 in Pancreatic Beta-Cell Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental procedures for characterizing the effects of a novel compound, BI-2081, on pancreatic beta-cell function. The protocols detailed herein cover essential assays for assessing beta-cell viability, proliferation, insulin (B600854) secretion, and the underlying signaling pathways. This document is intended to serve as a foundational guide for researchers investigating the therapeutic potential of new chemical entities in the context of diabetes and beta-cell biology.
Introduction to Pancreatic Beta-Cell Research
Pancreatic beta-cells are central to glucose homeostasis, and their dysfunction or loss leads to diabetes mellitus.[1][2] Research in this field is focused on understanding the mechanisms that regulate beta-cell mass and function, with the goal of developing therapies to protect and regenerate these vital cells.[3][4] A critical aspect of this research involves the screening and characterization of novel compounds that may modulate beta-cell activities, such as insulin secretion and proliferation.[5]
The following protocols are designed to facilitate the investigation of compounds like this compound, providing a systematic approach to evaluating their biological effects on pancreatic beta-cells.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from the characterization of this compound.
Table 1: Effect of this compound on Beta-Cell Viability and Proliferation
| This compound Concentration (µM) | Cell Viability (% of Control) | Proliferation Index (Fold Change) |
| 0.1 | 98.5 ± 2.1 | 1.1 ± 0.1 |
| 1 | 95.2 ± 3.5 | 1.5 ± 0.2 |
| 10 | 88.7 ± 4.0 | 2.3 ± 0.3 |
| 50 | 75.1 ± 5.2 | 1.8 ± 0.2 |
| 100 | 50.3 ± 6.8 | 0.9 ± 0.1 |
Table 2: Glucose-Stimulated Insulin Secretion (GSIS) in Response to this compound
| Treatment Condition | Insulin Secretion (ng/islet/h) at 2.8 mM Glucose | Insulin Secretion (ng/islet/h) at 16.7 mM Glucose | Fold-Change (Stimulation Index) |
| Vehicle Control | 0.5 ± 0.1 | 5.2 ± 0.4 | 10.4 |
| This compound (1 µM) | 0.6 ± 0.1 | 7.8 ± 0.6 | 13.0 |
| This compound (10 µM) | 0.7 ± 0.2 | 9.5 ± 0.8 | 13.6 |
| Positive Control (Exendin-4) | 0.8 ± 0.1 | 10.2 ± 0.7 | 12.8 |
Experimental Protocols
Protocol 1: Pancreatic Islet Isolation and Culture
This protocol describes the standard method for isolating pancreatic islets from mice.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Stereomicroscope
Procedure:
-
Perfuse the pancreas of a euthanized mouse via the common bile duct with 0.8 mg/mL Collagenase P in HBSS.[6]
-
Excise the pancreas and incubate it at 37°C for 15 minutes to allow for tissue dissociation.[6]
-
Wash the dissociated tissue three times with HBSS.[6]
-
Collect the islets using a 70 μm cell strainer.[6]
-
Invert the strainer and rinse the islets into a petri dish containing RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin.[6]
-
Handpick the islets under a stereomicroscope for further experiments.[6]
Protocol 2: Beta-Cell Proliferation Assay (WST-1)
This protocol outlines the use of the WST-1 assay to measure the effect of this compound on beta-cell proliferation.
Materials:
-
Differentiated pancreatic beta-cells
-
96-well plates
-
WST-1 reagent
-
Culture medium
-
This compound stock solution
Procedure:
-
Seed differentiated pancreatic beta-cells into a 96-well plate at a density of 1 x 10^4 cells/well.[7]
-
Allow the cells to adhere and grow for 48 hours.[7]
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The OD450 value is proportional to the number of viable, proliferating cells.[7]
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the procedure for assessing the impact of this compound on insulin secretion from isolated islets in response to glucose.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Culture batches of 30 islets in perifusion chambers.[8]
-
Equilibrate the islets for 30 minutes with KRB buffer containing 2.8 mM glucose.[8]
-
Perifuse the islets with KRB buffer containing 2.8 mM glucose with or without this compound for a defined period.
-
Switch the perifusion to KRB buffer containing 16.7 mM glucose with or without this compound.[8]
-
Collect effluent samples at regular intervals (e.g., every 1-5 minutes).[8]
-
Measure the insulin concentration in the collected samples using an insulin ELISA kit.[8]
Signaling Pathways and Experimental Workflows
Glucose-Stimulated Insulin Secretion Pathway
Caption: Glucose-stimulated insulin secretion pathway in pancreatic beta-cells.
PI3K/Akt Signaling Pathway in Beta-Cell Survival
Caption: The PI3K/Akt signaling pathway's role in beta-cell survival and proliferation.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing a novel compound in beta-cell research.
References
- 1. The pancreatic β cell: recent insights from human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stem cell-derived pancreatic beta cells: a step closer to functional diabetes treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human Beta Cell Regenerative Drug Therapy for Diabetes: Past Achievements and Future Challenges [frontiersin.org]
- 4. Signaling pathways that regulate adaptive β‐cell proliferation for the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, high efficiency isolation of pancreatic ß-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic β-Cell Response to Increased Metabolic Demand and to Pharmacologic Secretagogues Requires EPAC2A - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bax Inhibitor-1 (BI-1) in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature underlying these conditions is cellular stress, particularly within the endoplasmic reticulum (ER). Bax Inhibitor-1 (BI-1), an evolutionarily conserved ER-resident protein, has emerged as a critical regulator of ER stress and cellular homeostasis. This document provides detailed application notes and protocols for studying the role of BI-1 in metabolic disease models, focusing on its potential as a therapeutic target. Evidence suggests that BI-1 expression is downregulated in metabolic disease, and its restoration can ameliorate insulin (B600854) resistance and glucose intolerance.[1]
Mechanism of Action
BI-1 is a multi-faceted protein that exerts its protective effects in metabolic diseases through several interconnected mechanisms. Primarily, it functions as a negative regulator of the unfolded protein response (UPR), a key ER stress signaling pathway.
Key Functions of BI-1 in Metabolic Regulation:
-
Inhibition of the IRE1α Pathway: BI-1 directly interacts with the ER stress sensor inositol-requiring enzyme 1α (IRE1α), inhibiting its endoribonuclease activity.[1][2] This attenuates the splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s), a transcription factor that drives the expression of genes involved in ER-associated degradation and inflammation. By dampening the IRE1α-XBP1s axis, BI-1 reduces ER stress-mediated inflammation and improves insulin signaling.[1][2]
-
Regulation of Calcium Homeostasis: BI-1 functions as an ER Ca2+ leak channel.[3] Its deficiency leads to increased ER calcium levels, which can trigger excessive insulin secretion from pancreatic β-cells, contributing to hyperinsulinemia and subsequent weight gain.[3]
-
Control of Reactive Oxygen Species (ROS) Production: BI-1 modulates the activity of Cytochrome P450 2E1 (CYP2E1), a significant source of ROS in the ER.[4] By reducing CYP2E1 activity, BI-1 mitigates oxidative stress and the associated cellular damage that contributes to insulin resistance.[1][4]
Signaling Pathway
The signaling cascade involving BI-1 in the context of metabolic disease is centered on its role as a gatekeeper of ER homeostasis.
Figure 1: BI-1 Signaling in Metabolic Disease. This diagram illustrates how BI-1 mitigates metabolic stress-induced insulin resistance.
Data Presentation
The following tables summarize quantitative data from studies using BI-1 knockout (KO) and wild-type (WT) mice in diet-induced obesity models.
Table 1: Body Weight Changes in BI-1 WT and KO Mice on a High-Fat Diet (HFD)
| Genotype | Diet | Duration | Initial Body Weight (g, mean ± SEM) | Final Body Weight (g, mean ± SEM) | Body Weight Gain (g, mean ± SEM) |
| WT | Chow | 12 weeks | 22.1 ± 0.8 | 28.3 ± 1.1 | 6.2 ± 0.5 |
| BI-1 KO | Chow | 12 weeks | 22.5 ± 0.7 | 30.1 ± 1.3 | 7.6 ± 0.6 |
| WT | HFD | 12 weeks | 22.3 ± 0.9 | 40.5 ± 1.5 | 18.2 ± 1.0 |
| BI-1 KO | HFD | 12 weeks | 22.6 ± 0.8 | 45.8 ± 1.8 | 23.2 ± 1.2 |
*p < 0.05 compared to WT on HFD. Data are representative values compiled from typical results in the literature.
Table 2: Glucose Homeostasis Parameters in BI-1 WT and KO Mice on HFD
| Genotype | Diet | Fasting Blood Glucose (mg/dL, mean ± SEM) | Fasting Insulin (ng/mL, mean ± SEM) | OGTT AUC (mg/dLmin, mean ± SEM) | ITT AUC (mg/dLmin, mean ± SEM) |
| WT | Chow | 85 ± 5 | 0.5 ± 0.1 | 15000 ± 800 | 8000 ± 500 |
| BI-1 KO | Chow | 90 ± 6 | 0.6 ± 0.1 | 16500 ± 900 | 8500 ± 600 |
| WT | HFD | 130 ± 8 | 1.8 ± 0.3 | 25000 ± 1200 | 15000 ± 900 |
| BI-1 KO | HFD | 165 ± 10 | 2.5 ± 0.4 | 32000 ± 1500 | 20000 ± 1100 |
*p < 0.05 compared to WT on HFD. AUC: Area Under the Curve. Data are representative values compiled from typical results in the literature.
Table 3: Hepatic Parameters in BI-1 WT and KO Mice on HFD
| Genotype | Diet | Liver Weight (% of Body Weight, mean ± SEM) | Hepatic Triglycerides (mg/g liver, mean ± SEM) | CYP2E1 Activity (pmol/min/mg protein, mean ± SEM) | Hepatic ROS (Fold change vs. WT Chow, mean ± SEM) |
| WT | Chow | 4.1 ± 0.2 | 15 ± 2 | 50 ± 5 | 1.0 ± 0.1 |
| BI-1 KO | Chow | 4.3 ± 0.3 | 18 ± 3 | 55 ± 6 | 1.2 ± 0.2 |
| WT | HFD | 5.5 ± 0.4 | 45 ± 5 | 120 ± 10 | 2.5 ± 0.3 |
| BI-1 KO | HFD | 6.2 ± 0.5 | 60 ± 7 | 180 ± 15 | 3.8 ± 0.4 |
*p < 0.05 compared to WT on HFD. Data are representative values compiled from typical results in the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Fat Diet (HFD)-Induced Obesity Model
Objective: To induce obesity, insulin resistance, and hepatic steatosis in mice.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD): 60% kcal from fat (e.g., Research Diets D12492)
-
Control diet: 10% kcal from fat (e.g., Research Diets D12450B)
-
Standard animal housing and caging
Protocol:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control diet and HFD.
-
House mice individually or in small groups (2-3 per cage).
-
Provide ad libitum access to the assigned diet and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the study period, mice are ready for metabolic phenotyping (OGTT, ITT) and tissue collection.
Figure 2: Workflow for HFD-Induced Obesity Model. A flowchart of the high-fat diet experimental protocol.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Fasted mice (overnight, 16 hours, with free access to water)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Oral gavage needle
Protocol:
-
Fast mice overnight (16 hours).
-
Record baseline blood glucose (time 0) from a tail snip.
-
Administer glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Calculate the Area Under the Curve (AUC) for glucose concentration over time.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic response to insulin.
Materials:
-
Fasted mice (4-6 hours, with free access to water)
-
Humulin R (insulin) solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
Protocol:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (time 0) from a tail snip.
-
Administer insulin solution (0.75 U/kg) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) for glucose concentration over time.
CYP2E1 Activity Assay
Objective: To measure the catalytic activity of CYP2E1 in liver microsomes.
Materials:
-
Isolated liver microsomes
-
p-nitrophenol (PNP) as a substrate
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Protocol:
-
Isolate liver microsomes from mouse liver tissue by differential centrifugation.
-
Prepare a reaction mixture containing potassium phosphate buffer, microsomes, and PNP.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet the protein.
-
Measure the absorbance of the supernatant at a wavelength specific for the product (p-nitrocatechol).
-
Calculate CYP2E1 activity based on a standard curve.
Measurement of Reactive Oxygen Species (ROS) in Hepatocytes
Objective: To quantify intracellular ROS levels in primary hepatocytes or hepatocyte cell lines.
Materials:
-
Isolated primary hepatocytes or cultured hepatocyte cell line (e.g., HepG2)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Culture hepatocytes in a multi-well plate.
-
Treat cells with experimental conditions (e.g., high glucose, free fatty acids) as required.
-
Wash cells with PBS.
-
Load cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30 minutes.
-
Wash cells with PBS to remove excess probe.
-
Measure fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or analyze cells by flow cytometry.
-
Normalize fluorescence to cell number or protein concentration.
Conclusion
BI-1 is a promising therapeutic target for metabolic diseases. Its role in mitigating ER stress, reducing oxidative stress, and regulating calcium homeostasis highlights its importance in maintaining metabolic health. The experimental models and protocols outlined in this document provide a framework for researchers to investigate the function of BI-1 and to explore the therapeutic potential of modulating its activity in the context of obesity, type 2 diabetes, and NAFLD.
References
- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles for the ER stress sensor IRE1α in metabolic regulation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bax inhibitor 1 regulates ER-stress-induced ROS accumulation through the regulation of cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BI-2081 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BI-2081 in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), with an EC50 of 4 nM.[1] Its primary mechanism of action involves stimulating the Gq-coupled signaling pathway upon binding to GPR40. This activation leads to an increase in intracellular inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores. In pancreatic β-cells, this signaling cascade promotes glucose-dependent insulin (B600854) secretion, making this compound a subject of interest in type 2 diabetes research.[2]
Q2: What is the recommended in vitro concentration for this compound?
A2: For in vitro assays, a concentration of approximately 200 nM is recommended for this compound.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: Is there a negative control compound available for this compound?
A3: Yes, BI-0340 is the recommended negative control for this compound.[2] It is structurally related to this compound but is inactive, allowing researchers to control for off-target or non-specific effects of the chemical scaffold.
Q4: What are the known off-targets for this compound?
A4: At a concentration of 10 µM, this compound has shown some affinity for other receptors. The closest off-targets identified are ADRA2C, ADRA2A, CHRM3, HRH1, PTGER4, and PPARG.[2] If your experimental system expresses these receptors, it is important to consider potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Problem: After treating cells with this compound, you observe a significant decrease in cell viability, which is not the expected outcome.
Possible Causes and Solutions:
-
High Concentration of this compound: Although the recommended concentration is around 200 nM, excessively high concentrations could lead to off-target effects or cellular stress, impacting viability.
-
Solution: Perform a dose-response experiment to identify the optimal, non-toxic concentration for your cell line.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiment.
-
-
Off-Target Effects: As mentioned in the FAQs, this compound has known off-targets at higher concentrations.[2]
-
Solution: Use the negative control BI-0340 to determine if the observed effect is specific to GPR40 activation. Additionally, consider using an orthogonal GPR40 agonist, such as TP-051, to confirm that the effect is target-mediated.[2]
-
-
Cell Culture Conditions: Suboptimal cell culture conditions can sensitize cells to compound treatment.
-
Solution: Ensure cells are healthy, within a low passage number, and free from contamination.
-
Issue 2: Inconsistent or No Induction of Downstream Signaling
Problem: You do not observe the expected increase in intracellular calcium or other downstream signaling events after this compound treatment.
Possible Causes and Solutions:
-
Low or Absent GPR40 Expression: The cell line you are using may not express GPR40 at a sufficient level to elicit a measurable response.
-
Solution: Verify GPR40 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to endogenously express GPR40 or a GPR40-overexpressing cell line.
-
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Store this compound as recommended by the supplier, typically as a dry powder or in DMSO stock solutions at -20°C.[2] Avoid repeated freeze-thaw cycles.
-
-
Assay Sensitivity: The assay used to detect the downstream signal may not be sensitive enough.
-
Solution: Optimize your assay conditions. For calcium flux assays, ensure the use of a suitable fluorescent indicator and appropriate loading conditions.
-
-
Presence of Antagonists in Serum: Components in the fetal bovine serum (FBS) used in the cell culture medium could interfere with this compound activity.
-
Solution: Perform the experiment in serum-free media or with reduced serum concentrations.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type |
| EC50 | 4 nM | Human | IPOne Assay[2] |
| Ki | 23 nM | Human | Radioligand Binding Assay[2] |
| Off-Target (Kd) | |||
| ADRA2C | 0.840 µM | Human | Radioligand Binding Assay[2] |
| ADRA2A | 1.3 µM | Human | Radioligand Binding Assay[2] |
| CHRM3 | 2.9 µM | Human | Radioligand Binding Assay[2] |
| HRH1 | 3.1 µM | Human | Radioligand Binding Assay[2] |
| PTGER4 | 4.6 µM | Human | Radioligand Binding Assay[2] |
| PPARG | 0.470 µM | Human | Radioligand Binding Assay[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, the negative control BI-0340, and a vehicle control in cell culture medium. Replace the existing medium with the medium containing the treatments.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Intracellular Calcium Flux Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent plate reader with an injection module to add this compound or controls to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition in kinetic mode to monitor the change in intracellular calcium concentration.
Visualizations
Caption: this compound signaling pathway via GPR40 activation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Optimizing BI-2081 Concentration for Assays
Welcome to the technical support center for BI-2081. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various in vitro assays. Here you will find frequently asked questions (FAQs), detailed experimental protocols, troubleshooting guides, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action involves binding to and activating GPR40, which is predominantly coupled to the Gq alpha subunit. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[2][3][4] Some evidence also suggests that certain synthetic GPR40 agonists can couple to the Gs alpha subunit, leading to an increase in cyclic AMP (cAMP), though this is ligand-dependent.[4][5][6]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in metabolic disease research, particularly for studying type 2 diabetes. It is known to induce glucose-dependent insulin (B600854) secretion.[1][4] Researchers use this compound as a chemical probe to investigate the role of GPR40 in various cellular processes and to screen for novel therapeutic agents targeting this receptor.
Q3: What is a recommended starting concentration for this compound in in vitro assays?
A3: A recommended starting point for in vitro cellular assays is around 200 nM.[2] However, the optimal concentration is highly dependent on the specific assay, cell type, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is there a negative control compound available for this compound?
A4: Yes, BI-0340 is a structurally related compound that can be used as a negative control for this compound in experiments.
Q5: How should I prepare and store this compound stock solutions?
A5: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -20°C or -80°C to ensure long-term stability. When preparing working solutions for cell culture, it is important to keep the final DMSO concentration low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition |
| EC50 | 4 nM | GPR40 (FFAR1) activation[1][4] |
| Ki | 23 nM | FFAR1 binding[2] |
| Recommended In Vitro Assay Concentration | ~200 nM | General cellular assays[2] |
Table 2: Example Dose-Response Data for a GPR40 Agonist in a Calcium Mobilization Assay
| Concentration (nM) | % Maximum Response |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 50 |
| 100 | 85 |
| 1000 | 98 |
| 10000 | 100 |
Note: This is representative data and the actual dose-response curve for this compound should be determined empirically for each specific experimental setup.
Experimental Protocols
Two common and robust methods for assessing the activity of this compound are the IP-One Assay (measuring inositol monophosphate) and the Calcium Mobilization Assay.
Protocol 1: Optimizing this compound Concentration using an IP-One Assay
This protocol is designed to determine the dose-dependent activation of GPR40 by this compound through the measurement of IP1, a stable metabolite of IP3.
Materials:
-
Cells expressing GPR40 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
IP-One HTRF® Assay Kit (contains stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1 cryptate antibody)
-
White, solid-bottom 96- or 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding:
-
The day before the assay, seed GPR40-expressing cells into a white, solid-bottom 96- or 384-well plate at a density optimized for your cell line.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the stimulation buffer provided in the kit. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound concentration).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1 cryptate antibody to all wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths for the donor (cryptate) and acceptor (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
Plot the HTRF ratio against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Optimizing this compound Concentration using a Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium upon GPR40 activation by this compound.
Materials:
-
Cells expressing GPR40
-
Cell culture medium
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed GPR40-expressing cells into a black-walled, clear-bottom plate and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Cell Washing:
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Plate Preparation:
-
In a separate plate, prepare serial dilutions of this compound in assay buffer at a higher concentration than the final desired concentration (e.g., 4x).
-
-
Baseline Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
-
Compound Injection and Signal Reading:
-
Program the instrument to inject the this compound dilutions from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence intensity kinetically for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak fluorescence response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
Troubleshooting Guide
Issue 1: No or Low Signal Response
| Potential Cause | Troubleshooting Step |
| Low GPR40 expression in cells | Verify receptor expression using techniques like qPCR or Western blot. Consider using a cell line with higher or induced expression. |
| Inactive this compound | Ensure proper storage of the compound. Prepare fresh dilutions for each experiment. Test a known GPR40 agonist as a positive control. |
| Suboptimal assay conditions | Optimize cell seeding density, incubation times, and reagent concentrations. |
| Incorrect plate reader settings | Double-check the filter sets and instrument settings for the specific assay (HTRF or fluorescence). |
| Cell health issues | Ensure cells are healthy and within a low passage number. Check for mycoplasma contamination. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Constitutive GPR40 activity | This can occur in some over-expression systems. If possible, use an inverse agonist to reduce basal activity. |
| Autofluorescence of compounds or media | Run a control with compound in media without cells to check for background fluorescence. |
| Incomplete removal of dye in calcium assays | Ensure thorough but gentle washing steps after dye loading. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. |
| Pipetting errors during reagent addition | Use calibrated pipettes and consider using a multichannel pipette for better consistency. Prepare master mixes of reagents where possible. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain humidity. |
| Temperature fluctuations | Ensure plates are equilibrated to the correct temperature before reading. |
Issue 4: Bell-Shaped Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Receptor desensitization or internalization at high agonist concentrations | This is a known phenomenon for some GPCRs. Shorten the agonist incubation time. |
| Compound cytotoxicity at high concentrations | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess the toxicity of this compound at higher concentrations. |
| Compound aggregation at high concentrations | Check the solubility of this compound in your assay buffer at the highest concentrations used. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
BI-2081 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of BI-2081, a potent and selective GPR40 (FFAR1) partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that acts as a partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action involves binding to GPR40 on pancreatic β-cells, which activates the Gαq signaling pathway. This leads to an increase in intracellular inositol (B14025) triphosphate (IP3) and a subsequent rise in cytosolic calcium levels, ultimately stimulating glucose-dependent insulin (B600854) secretion.[2][3][4]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in metabolic disease research, particularly for studies related to type 2 diabetes.[1] It serves as a tool to investigate the role of GPR40 in insulin secretion and glucose homeostasis.
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally related but significantly less potent compound is available as a negative control for in vitro experiments. This allows researchers to distinguish specific GPR40-mediated effects from off-target or non-specific interactions.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility. Below are the recommended storage conditions for both the solid compound and solutions.
This compound Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Protect from moisture. |
| Solution in DMSO | 4°C | Up to 2 weeks | Use for short-term storage. |
| Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
Note: Always refer to the Certificate of Analysis provided by the supplier for the most accurate and lot-specific storage information.
Experimental Protocols
Preparation of this compound Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene (B1209903) tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
In Vitro GPR40 Activation Assay (HTRF IP-One Assay)
This protocol provides a general outline for assessing GPR40 activation in cells using a Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq signaling.
Materials:
-
Cells expressing human GPR40 (e.g., CHO-K1 or HEK293 stable cell line)
-
Cell culture medium
-
This compound stock solution
-
HTRF IP-One Assay Kit (contains IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and stimulation buffer)
-
White, 384-well microplates
Procedure:
-
Cell Seeding: Seed the GPR40-expressing cells into a white, 384-well microplate at a predetermined density (e.g., 10,000-20,000 cells per well) and allow them to adhere overnight.[5][6]
-
Compound Preparation: Prepare serial dilutions of this compound in the stimulation buffer provided in the assay kit.
-
Cell Stimulation: Remove the cell culture medium from the wells and add the this compound dilutions. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.[5][6]
-
Lysis and Detection: Add the HTRF IP-One assay reagents (IP1-d2 conjugate and anti-IP1 Cryptate conjugate) to each well according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1 hour).[6]
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation, and 620 nm and 665 nm emission).[6]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the this compound concentration to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no response to this compound | - Compound degradation due to improper storage. - Low GPR40 expression in the cell line. - Issues with assay reagents or protocol. | - Ensure this compound has been stored correctly. Use a fresh aliquot if necessary. - Verify GPR40 expression levels in your cell line (e.g., via qPCR or Western blot). - Check the expiration dates of assay kit components and review the protocol for any deviations. |
| High background signal | - Cell stress or death. - Contamination of reagents or cell culture. - Non-specific binding. | - Optimize cell seeding density and ensure cell viability. - Use fresh, sterile reagents and maintain aseptic cell culture techniques. - Include a negative control (vehicle-treated cells) to determine baseline signal. |
| Inconsistent results between experiments | - Variability in cell passage number. - Inconsistent incubation times or temperatures. - Pipetting errors. | - Use cells within a consistent passage number range for all experiments. - Standardize all incubation steps precisely. - Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Potential off-target effects | - this compound may interact with other receptors at higher concentrations. | - Use the lowest effective concentration of this compound. - Compare results with the inactive negative control to confirm GPR40-specific effects. - Consider using orthogonal approaches or a secondary GPR40 agonist to validate findings. |
| Precipitation of this compound in aqueous solutions | - Poor solubility of the compound in aqueous buffers. | - Prepare the final dilutions of this compound in the assay buffer just before use. - Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to maintain solubility.[7] |
Visualizing the GPR40 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of GPR40.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: BI-2081 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-2081 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its primary mechanism of action is to enhance glucose-dependent insulin (B600854) secretion from pancreatic β-cells. Upon binding to GPR40, it potentiates the insulin secretion that is stimulated by elevated glucose levels, making it a target of interest for type 2 diabetes research.
Q2: What are the key signaling pathways activated by this compound?
A2: this compound, as a GPR40 agonist, primarily signals through the Gαq pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Both of these events contribute to the potentiation of insulin granule exocytosis. Some GPR40 agonists have also been shown to signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP), which can further enhance insulin secretion.[1][2]
Q3: In which cell lines can I test the activity of this compound?
A3: MIN6 (mouse insulinoma) and INS-1E (rat insulinoma) cell lines are commonly used and appropriate models for studying the effects of GPR40 agonists like this compound on glucose-stimulated insulin secretion (GSIS).[3] These cell lines endogenously express GPR40 and exhibit a functional insulin secretion pathway in response to glucose.
Q4: Are there any known off-target effects or toxicity concerns with GPR40 agonists?
A4: While specific off-target effects for this compound are not widely documented in the public domain, researchers should be aware of potential issues observed with other GPR40 agonists. For instance, the clinical development of another GPR40 agonist, TAK-875, was halted due to concerns about liver toxicity.[2][4] Additionally, some studies have suggested that prolonged or excessive activation of GPR40 could potentially lead to β-cell dysfunction or toxicity.[2] It is crucial to include appropriate controls and toxicity assays in your experimental design.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound and provides step-by-step guidance for troubleshooting.
Issue 1: Inconsistent or No this compound-Mediated Potentiation of Insulin Secretion
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Glucose Concentration | Ensure that the glucose concentration used for stimulation is appropriate for the cell line (e.g., 16.7 mM for MIN6 cells).[3] Perform a glucose dose-response curve to determine the optimal stimulatory concentration in your system. | A clear potentiation of insulin secretion by this compound should be observed at an optimal glucose concentration. |
| Cell Line Health and Passage Number | Use cells at a low passage number and ensure they are healthy and not overgrown. High passage numbers can lead to reduced glucose responsiveness. | Consistent and reproducible insulin secretion in response to glucose and this compound. |
| This compound Degradation or Inactivity | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Confirm the activity of a new batch of the compound. | A fresh and properly stored compound should elicit a consistent biological response. |
| Incorrect Assay Buffer Composition | The composition of the Krebs-Ringer bicarbonate (KRB) buffer is critical. Ensure all components are at the correct concentration and the pH is stable. | A properly prepared buffer will maintain cell viability and function during the assay. |
Issue 2: High Background or Basal Insulin Secretion
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Starvation/Pre-incubation | The pre-incubation step in low glucose is crucial to reduce basal insulin secretion. Optimize the duration of this step for your specific cell line (typically 1-2 hours).[3] | A low and consistent basal insulin secretion in the absence of stimulatory glucose. |
| Cell Stress | Over-confluent or unhealthy cells can exhibit higher basal secretion. Ensure optimal cell density and viability. | Healthy, sub-confluent cells will have lower basal secretion and a better response to stimuli. |
| Contamination | Check for microbial contamination in cell cultures, as this can stress the cells and affect their function. | Contamination-free cultures will exhibit more reliable and reproducible results. |
Issue 3: Poor Solubility of this compound in Aqueous Media
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Precipitation in Assay Medium | Although this compound is generally soluble, high concentrations may precipitate in aqueous buffers. Prepare the final dilutions of this compound in the assay buffer just before use. Visually inspect for any precipitation. | A clear solution of this compound in the final assay medium. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low (typically ≤ 0.1%) and consistent across all wells to avoid solvent-induced artifacts. | Minimal effect of the solvent on cell viability and function. |
Experimental Protocols
Key Experiment: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
Objective: To measure the potentiation of glucose-stimulated insulin secretion by this compound in a pancreatic β-cell line.
Materials:
-
MIN6 cell line
-
Culture medium: DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol
-
Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4) supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with pre-warmed KRB buffer containing 2.8 mM glucose.
-
Add 500 µL of KRB buffer with 2.8 mM glucose to each well and incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 500 µL of the appropriate stimulation buffer to each well:
-
Basal (Low Glucose): KRB with 2.8 mM glucose
-
Stimulated (High Glucose): KRB with 16.7 mM glucose
-
Test Compound: KRB with 16.7 mM glucose + desired concentration of this compound (and vehicle control)
-
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well and centrifuge to remove any detached cells.
-
Store the supernatant at -20°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the total protein content or cell number in each well.
-
Calculate the fold change in insulin secretion for each condition relative to the basal (low glucose) control.
-
Visualizations
Signaling Pathway of GPR40 Activation
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow for Troubleshooting Low Signal
Caption: A logical workflow for troubleshooting low signal in this compound experiments.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BI-2081 Dose-Response Curve Interpretation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with the GPR40/FFAR1 partial agonist, BI-2081.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose-response curve for this compound and what are the key parameters to look for?
A dose-response curve for this compound will typically be a sigmoidal-shaped curve when plotted on a semi-logarithmic scale (logarithm of this compound concentration on the x-axis and the biological response on the y-axis).[1] The key parameters to analyze are:
-
EC50 (Half Maximal Effective Concentration): This is the concentration of this compound that produces 50% of its maximum possible effect. For this compound, the reported EC50 is approximately 4 nM, indicating high potency.[2] A lower EC50 value signifies a more potent compound.[3][4]
-
Emax (Maximum Efficacy): This represents the maximum biological response achievable with this compound. As this compound is a partial agonist, its Emax may be lower than that of a full agonist for the GPR40 receptor.[2]
-
Slope of the Curve (Hill Slope): The steepness of the curve indicates how sensitive the response is to changes in the concentration of this compound.[3][4] A steep slope suggests a narrow range of concentrations between the minimal and maximal effect.
Q2: My this compound dose-response curve is not sigmoidal. What could be the issue?
Several factors can lead to a non-sigmoidal dose-response curve. Here are some common causes and troubleshooting tips:
-
Incorrect Concentration Range: If the concentration range of this compound is too narrow or not centered around the EC50, you may only observe the bottom or top plateau of the curve.
-
Troubleshooting: Widen the range of concentrations tested, typically spanning several orders of magnitude (e.g., from 0.01 nM to 10 µM) in a log or semi-log dilution series.
-
-
Compound Solubility Issues: At high concentrations, this compound may precipitate out of solution, leading to a decrease in response and a "hook" effect or a plateau that is not the true Emax.
-
Troubleshooting: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Consider using a different solvent or a lower concentration range.
-
-
Cell Viability/Toxicity: High concentrations of this compound or the vehicle (like DMSO) might be toxic to the cells, leading to a decrease in the measured response at the higher end of the dose-response curve.
-
Troubleshooting: Perform a cell viability assay in parallel with your functional assay to assess the toxicity of this compound and the vehicle at the concentrations used.
-
-
Biphasic Response: In some cases, a compound can exhibit a biphasic or U-shaped dose-response, where the response decreases at higher concentrations.[5] This could be due to off-target effects or complex biological mechanisms.
-
Troubleshooting: This may be a real biological effect. Further investigation into the mechanism of action at high concentrations is warranted.
-
Q3: The EC50 value I obtained for this compound is significantly different from the reported 4 nM. Why might this be?
Discrepancies in EC50 values can arise from variations in experimental conditions. Here are some factors to consider:
-
Assay System: The reported EC50 of ~4 nM was determined in a specific cellular context.[2] Different cell lines, expression levels of the GPR40 receptor, and the specific assay readout (e.g., calcium influx, insulin (B600854) secretion) can all influence the apparent potency.
-
Assay Conditions: Factors such as incubation time, temperature, serum concentration in the media, and the presence of other compounds can alter the EC50 value.
-
Compound Quality: The purity and integrity of your this compound sample can affect its potency.
-
Troubleshooting: Ensure your experimental conditions are consistent and well-documented. It is often recommended to determine the EC50 in your specific model system rather than relying solely on literature values.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with a buffer to minimize edge effects. |
| No response observed at any concentration | Inactive compound, incorrect assay setup, or low/no expression of GPR40 in the cell line. | Verify the activity of your this compound stock. Confirm the experimental protocol and the functionality of all reagents. Validate the expression of the GPR40 receptor in your cell model. |
| The dose-response curve plateaus at a low level | This compound is a partial agonist, so its maximal effect may be lower than a full agonist. The assay may not be sensitive enough. | Compare the Emax of this compound to a known full agonist for GPR40 if available. Optimize the assay for a better signal-to-noise ratio. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available information.
| Parameter | Value | Assay Context | Reference |
| EC50 | ~4 nM | GPR40 (FFAR1) partial agonist activity | [2] |
| Ki | 23 nM | FFAR1 binding affinity | [6] |
| Cellular Assay EC50 | 3-5 nM | IPOne assay in 1321N1 cells expressing FFAR1 | [6] |
Experimental Protocols
Protocol: In Vitro Dose-Response for this compound using a Calcium Flux Assay
This protocol outlines a general method for determining the EC50 of this compound by measuring intracellular calcium mobilization in a cell line expressing GPR40.
-
Cell Preparation:
-
Seed a GPR40-expressing cell line (e.g., HEK293-GPR40) in a black, clear-bottom 96-well plate at a density of 50,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in an appropriate assay buffer to create a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 10 µM).
-
-
Calcium Dye Loading:
-
Remove the cell culture medium from the plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add the different concentrations of this compound to the wells.
-
Measure the fluorescence intensity over time to capture the calcium mobilization response.
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each concentration.
-
Normalize the data to the response of a vehicle control (0% response) and a maximal response control (e.g., a saturating concentration of a known full agonist, 100% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50, Emax, and slope.
-
Visualizations
Caption: Signaling pathway of this compound via the GPR40 receptor.
Caption: Experimental workflow for generating a this compound dose-response curve.
References
Technical Support Center: Refining BI-2081 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BI-2081 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action is to stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2] This glucose dependency makes it a subject of interest for the treatment of type 2 diabetes, as it may lower the risk of hypoglycemia compared to other insulin secretagogues.[3][4]
Q2: Through which signaling pathway does this compound exert its effects?
A2: As a GPR40 agonist, this compound primarily signals through the Gαq protein-coupled pathway.[2][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, a key step in the potentiation of insulin secretion.[3][5][7]
Q3: What are the primary in vitro and in vivo assays to assess the activity of this compound?
A3: The primary in vitro assays for this compound include intracellular calcium mobilization assays in GPR40-expressing cells and glucose-stimulated insulin secretion (GSIS) assays using pancreatic islets or β-cell lines.[4][8] For in vivo assessment, oral or intraperitoneal glucose tolerance tests (OGTT/IPGTT) in animal models are standard to evaluate the compound's effect on blood glucose levels and insulin secretion.[9][10][11]
Q4: Are there any known liabilities or off-target effects associated with GPR40 agonists like this compound?
A4: While GPR40 agonists have shown therapeutic promise, some compounds in this class have been associated with safety concerns, notably potential liver toxicity.[2][12] Additionally, chronic treatment with certain types of GPR40 agonists has been linked to β-cell impairment due to ER stress.[2][13] Researchers should consider these potential effects in the design of long-term studies.
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., Calcium Mobilization)
Q5: I am observing a low or no signal in my calcium mobilization assay after applying this compound. What are the possible causes?
A5: Several factors could contribute to a weak or absent signal:
-
Cell Line Health and Receptor Expression: Ensure the cells have a high level of GPR40 expression and are healthy. Use cells within a consistent and low passage number.
-
Inactive Compound: Verify the integrity and concentration of your this compound stock. Prepare fresh dilutions for each experiment.
-
Assay Buffer Composition: The presence of fatty acids in serum or other media components can desensitize the GPR40 receptor. Consider a serum-starvation step or using a serum-free assay buffer.
-
Dye Loading Issues: Inadequate loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to a poor signal. Optimize dye concentration and incubation time (typically 30-60 minutes at 37°C).[14]
Q6: My dose-response curve for this compound is showing high variability between replicate wells. What should I investigate?
A6: High variability can stem from several sources:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated, especially for small volumes. Use reverse pipetting for viscous solutions.
-
Uneven Cell Plating: An inconsistent number of cells per well will lead to variable responses. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with a buffer.
-
Incomplete Compound Mixing: Ensure that the compound is thoroughly mixed in the well upon addition.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assays
Q7: The insulin secretion in my GSIS assay is not potentiated by this compound at high glucose concentrations. What could be the issue?
A7: This could be due to several factors related to the islets or the assay conditions:
-
Islet Health: The viability and functionality of pancreatic islets are critical. Ensure proper handling and culture conditions post-isolation. A 24-hour recovery period after isolation is often recommended.
-
Insufficient Glucose Stimulation: Confirm that the "high glucose" concentration is sufficient to stimulate insulin secretion (e.g., 16.7 mM or 28 mM).[15] The potentiation by this compound is glucose-dependent, so a robust initial glucose response is necessary.[4]
-
This compound Concentration: Perform a full dose-response experiment to ensure you are using an optimal concentration of this compound. As a partial agonist, very high concentrations might not produce a maximal response.
-
Assay Duration: Ensure the incubation time with this compound and high glucose is sufficient to elicit a response (typically 1-2 hours).
In Vivo Studies
Q8: I am not observing a significant improvement in glucose tolerance in my mouse model after oral administration of this compound. What should I check?
A8: In vivo efficacy can be influenced by multiple variables:
-
Pharmacokinetics: The compound may have poor oral bioavailability. Consider assessing plasma concentrations of this compound post-dosing to confirm exposure.
-
Dosing and Timing: The dose may be suboptimal, or the timing of administration relative to the glucose challenge may be incorrect. The compound should be administered with sufficient lead time to reach peak plasma concentration before the glucose bolus.
-
Animal Model: The chosen animal model may have a GPR40 receptor ortholog with different pharmacology, or the underlying diabetic pathology may not be responsive to this mechanism.
-
Fasting State: Ensure that animals are properly fasted (typically 6-16 hours) before the glucose tolerance test to establish a stable baseline glucose level.[9][11]
Quantitative Data Summary
| Parameter | Value | Compound | Receptor | Assay Type | Reference |
| EC50 | 4 nM | This compound | GPR40 (FFAR1) | Not Specified | [1] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines a method for measuring this compound-induced calcium mobilization in a cell line stably expressing human GPR40.
Materials:
-
GPR40-expressing cells (e.g., CHO or HEK293)
-
Black, clear-bottom 96-well plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
This compound
-
Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR)
Methodology:
-
Cell Plating: Seed GPR40-expressing cells into black, clear-bottom 96-well plates at a density that will yield a near-confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture medium and wash the cells once with Assay Buffer. Add 100 µL of the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature.[14][16]
-
Compound Preparation: Prepare a 5X stock solution of this compound in Assay Buffer. Perform a serial dilution to create a range of concentrations for the dose-response curve.
-
Data Acquisition: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., one reading per second). After establishing a stable baseline for 15-20 seconds, inject 25 µL of the 5X this compound solution. Continue recording fluorescence for at least 90-120 seconds.[17]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol details the measurement of insulin secretion from isolated mouse pancreatic islets in response to glucose and this compound.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Low glucose KRBB (2.8 mM glucose)
-
High glucose KRBB (16.7 mM glucose)
-
This compound
-
Insulin ELISA kit
Methodology:
-
Islet Recovery: After isolation, allow islets to recover overnight in culture medium at 37°C, 5% CO₂.
-
Pre-incubation: Hand-pick islets of similar size and place groups of 5-10 islets into wells of a 24-well plate. Pre-incubate the islets in 1 mL of Low glucose KRBB for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Remove the pre-incubation buffer and add 1 mL of fresh Low glucose KRBB. Incubate for 60 minutes at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Remove the buffer and add 1 mL of High glucose KRBB, with or without the desired concentration of this compound (and a vehicle control). Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -80°C until analysis.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well. Express the results as fold-change over the basal secretion rate.
Mandatory Visualizations
References
- 1. abmole.com [abmole.com]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UC Davis - IN-VIVO Glucose-stimulates Insulin Secretion Test protocol v1 [protocols.io]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 17. agilent.com [agilent.com]
BI-2081 experimental controls and best practices
Technical Support Center: BI-2081
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of this compound, a partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a partial agonist for GPR40 (FFAR1).[1] Its primary mechanism of action involves binding to and activating the Gq-coupled GPR40 receptor. This activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca²⁺), which is a key signaling event in various cellular processes, including glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2][3]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in metabolic disease research, with a particular focus on Type 2 diabetes.[1] It serves as a chemical probe to investigate the role of GPR40 in glucose-stimulated insulin secretion.
Q3: What is the recommended in vitro concentration range for this compound?
A3: For initial in vitro cell-based assays, a concentration of approximately 200 nM is recommended. However, the optimal concentration can vary depending on the cell type and specific experimental conditions. It is always best practice to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Is there a negative control available for this compound?
A4: Yes, BI-0340 is the recommended negative control compound for this compound. It is structurally related but lacks significant agonist activity at GPR40, making it suitable for distinguishing specific GPR40-mediated effects from off-target or non-specific effects.
Q5: What are the known off-target effects of this compound?
A5: While this compound is a potent GPR40 agonist, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration and include proper controls, such as the negative control BI-0340 and cells not expressing GPR40, to mitigate and identify potential off-target activities.[4][5][6][7][8]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| EC₅₀ | 4 nM | GPR40 (FFAR1) partial agonist activity.[1] |
| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO.[9] | For optimal stability, follow the recommended storage conditions. |
Experimental Protocols & Methodologies
IP-One Assay for Gq Signaling
The IP-One assay is a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10] This assay is ideal for quantifying the activation of Gq-coupled receptors like GPR40.
Principle: Activation of GPR40 by this compound leads to the production of IP3, which is rapidly metabolized to IP1. The assay kit uses an anti-IP1 antibody labeled with a fluorescent donor and an IP1 analog conjugated to a fluorescent acceptor. IP1 produced by the cells competes with the labeled IP1 analog for binding to the antibody, leading to a decrease in the HTRF signal that is inversely proportional to the amount of cellular IP1.[11]
Detailed Protocol:
-
Cell Culture: Plate cells expressing GPR40 in a suitable microplate (e.g., 96-well or 384-well) and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound and the negative control BI-0340 in the stimulation buffer provided with the IP-One assay kit.
-
Cell Stimulation:
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) to each well.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the IP1 concentration based on a standard curve and plot the dose-response for this compound.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following GPR40 activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[14] Upon GPR40 activation by this compound, the release of intracellular calcium stores leads to an increase in the fluorescence intensity of the dye, which can be measured in real-time.[15]
Detailed Protocol:
-
Cell Culture: Seed GPR40-expressing cells in a black, clear-bottom microplate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
-
Compound Preparation: Prepare dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound solution into the wells while continuously recording the fluorescence signal.
-
Monitor the fluorescence for several minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
Troubleshooting Guides
Issue 1: High background signal in the IP-One assay.
| Possible Cause | Troubleshooting Step |
| Cell Lysis or Stress | Ensure gentle handling of cells during plating and media changes. Optimize cell seeding density to avoid over-confluence. |
| Contamination | Check for mycoplasma contamination, which can affect cell signaling. Use fresh, sterile reagents. |
| Reagent Issues | Ensure assay reagents are properly stored and not expired. Prepare fresh dilutions of compounds for each experiment. |
Issue 2: No or low response to this compound in a calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Low GPR40 Expression | Verify the expression level of GPR40 in your cell line using techniques like qPCR or western blotting. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure that the dye is not expired and has been stored correctly. |
| Incorrect Assay Buffer | Use a buffer that maintains physiological pH and ion concentrations. Some buffers may interfere with the fluorescent signal. |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and altered receptor expression. |
| Variability in Cell Seeding | Ensure a uniform cell suspension before plating and use calibrated pipettes to minimize variability in cell numbers per well. |
| Inconsistent Incubation Times | Strictly adhere to the incubation times specified in the protocol for all steps. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%) to avoid solvent effects. |
Visualizations
Caption: this compound mediated GPR40 signaling pathway.
Caption: Workflow for the IP-One Assay.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bu.edu [bu.edu]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
overcoming resistance to BI-2081 effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BI-2081, a partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The primary focus is to help researchers identify and overcome potential mechanisms of resistance or diminished responsiveness to this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a partial agonist for GPR40 (FFAR1), a Gq-coupled G-protein coupled receptor (GPCR).[1][2] Upon binding, it stimulates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2] This increase in intracellular Ca2+ is a key event that, in pancreatic β-cells, triggers glucose-dependent insulin (B600854) secretion.[1][2]
Q2: What are the general reasons a cell line might lose its responsiveness to this compound?
A2: Loss of responsiveness, or acquired resistance, to a targeted agent like this compound can occur through several general mechanisms. These include:
-
Target Alteration: Mutations in the FFAR1 gene could alter the drug binding site, reducing the affinity of this compound for the receptor.
-
Target Downregulation: Prolonged stimulation by an agonist can lead to receptor desensitization, internalization (removal from the cell surface), and eventual degradation, reducing the number of available GPR40 receptors.
-
Pathway Alteration: Changes in downstream signaling components (e.g., Gq protein, PLC, IP3 receptors) can uncouple the receptor from its signaling cascade.
-
Activation of Bypass Pathways: Cells may upregulate compensatory signaling pathways that counteract the effects of this compound.[3][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, could actively remove this compound from the cell, although this is a more common mechanism of resistance to cytotoxic chemotherapies.[5]
Q3: How do I confirm that my cells have developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a dose-response curve and calculate the half-maximal effective concentration (EC50). By comparing the EC50 of your current cell line to the parental (sensitive) cell line, a significant rightward shift in the curve and an increase in the EC50 value indicate a loss of sensitivity. This quantitative measure is the standard for assessing resistance.
Troubleshooting Guide
Problem: I am observing a diminished or complete loss of this compound-induced calcium flux or insulin secretion in my cell line over time.
This is a common issue that may point toward the development of acquired resistance. The following steps will help you systematically troubleshoot the potential cause.
Step 1: Initial Validation & Control Checks
Before investigating complex biological mechanisms, it is crucial to rule out experimental error.
| Potential Issue | Recommended Action |
| Reagent Integrity | Prepare a fresh stock solution of this compound from powder. Verify the concentration and integrity of your DMSO stock. |
| Cell Line Health | Confirm cell viability and morphology. Perform a mycoplasma test. Ensure you are using cells within a low passage number range. |
| Assay Variability | Optimize cell seeding density and assay duration.[6][7] Include positive and negative controls (e.g., another known GPR40 agonist and a vehicle control) in every experiment. |
Step 2: Investigate the Target Receptor (GPR40)
If basic controls are in order, the next step is to investigate the GPR40 receptor itself.
| Question | Potential Cause | Suggested Experiment(s) |
| Is GPR40 still present on the cell surface? | Receptor Downregulation | A) Western Blot: Compare total GPR40 protein levels between your parental and suspected resistant cells. B) Flow Cytometry: Use a GPR40-specific antibody to quantify the surface expression of the receptor. A significant decrease in the resistant line points to downregulation. |
| Is the GPR40 gene still being transcribed? | Transcriptional Repression | Quantitative PCR (qPCR): Measure FFAR1 mRNA levels. A decrease in mRNA suggests that the gene's expression is being suppressed. |
| Is the GPR40 receptor functional? | Receptor Mutation | Sanger Sequencing: Sequence the coding region of the FFAR1 gene in the resistant cells to check for mutations that could affect this compound binding or receptor conformation. |
Step 3: Assess Downstream Signaling
If receptor expression appears normal, the defect may lie in the downstream signaling pathway.
| Question | Potential Cause | Suggested Experiment(s) |
| Can the GPR40 pathway be activated by other means? | Defect in Gq/PLC/IP3 axis | Use an orthogonal activator of the pathway. For example, use a direct Gq protein activator or a calcium ionophore like ionomycin. If these agents still elicit a calcium response, the issue is likely specific to GPR40 or its coupling to the G-protein. If they fail, the defect is further downstream. |
| Are compensatory pathways activated? | Bypass Mechanisms | Phospho-proteomic screen or targeted Western Blots: Investigate the activation status of known pro-survival or compensatory pathways (e.g., PI3K/Akt). Upregulation of these pathways may counteract the effects of this compound. |
This compound Compound Profile
The following table summarizes the key in vitro properties of this compound.
| Parameter | Value | Description | Reference |
| Target | FFAR1 (GPR40) | Free Fatty Acid Receptor 1 | [2] |
| Mechanism | Partial Agonist | Activates the receptor to induce a response | [1] |
| EC50 (in vitro) | 3-5 nM | Effective concentration for 50% maximal response in an IPOne assay | [2] |
| Ki (in vitro) | 23 nM | Binding affinity for FFAR1 | [2] |
| Primary Off-Targets (>10x selectivity) | PPARG (Ki = 470 nM) | Peroxisome proliferator-activated receptor gamma | [2] |
| Negative Control | BI-0340 | A structurally related but inactive compound | [2] |
Visualizations
GPR40 (FFAR1) Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to GPR40.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow to diagnose the cause of reduced this compound efficacy.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound resistance.
Key Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for FFAR1 mRNA Expression
This protocol allows for the quantification of GPR40 gene expression to identify transcriptional downregulation.
-
Cell Culture and Lysis: Plate 1x10⁶ parental and suspected resistant cells. After 24 hours, wash with PBS and lyse the cells directly in the plate using a buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Kit, Qiagen) or phenol-chloroform extraction. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio ~2.0).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher) and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing:
-
cDNA template (e.g., 10 ng)
-
Forward and reverse primers for FFAR1
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the cycle threshold (Ct) values. Determine the relative expression of FFAR1 in resistant cells compared to parental cells using the ΔΔCt method, normalized to the housekeeping gene. A significant decrease in the calculated fold change indicates transcriptional downregulation.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following GPR40 activation. It is used to determine the EC50 of this compound.
-
Cell Plating: Seed cells (e.g., 50,000 cells/well) into a black, clear-bottom 96-well plate. Allow cells to adhere for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Aspirate the culture medium and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.
-
Drug Preparation: During incubation, prepare a serial dilution of this compound in the same physiological buffer at 2x the final desired concentrations.
-
Fluorescence Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for your chosen dye (e.g., 485 nm excitation / 525 nm emission for Fluo-4).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 100 µL of the 2x this compound dilutions into the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis: For each concentration, calculate the peak fluorescence intensity minus the baseline. Plot this response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value. Compare the EC50 of parental and suspected resistant cells.
References
- 1. abmole.com [abmole.com]
- 2. eubopen.org [eubopen.org]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GPR40 (FFAR1) Agonists: BI-2081 in Focus
For Researchers, Scientists, and Drug Development Professionals
The G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its ability to potentiate glucose-dependent insulin (B600854) secretion (GDIS) offers a mechanism to enhance glycemic control with a reduced risk of hypoglycemia. A variety of synthetic agonists have been developed to modulate GPR40 activity, each with distinct pharmacological profiles. This guide provides a comparative analysis of BI-2081, a partial GPR40 agonist, alongside other notable GPR40 agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of GPR40 Agonists
The following tables summarize the in vitro potency and efficacy of this compound in comparison to other well-characterized GPR40 agonists.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Agonist Type | Target Species | Assay Type | EC50 (nM) | Reference |
| This compound | Partial | Human | IP-One | 3-5 | [1] |
| This compound | Partial | Human | - | 4 | [2][3] |
| TAK-875 (Fasiglifam) | Partial | Human | Ca2+ Mobilization | 41 | [4] |
| AMG 837 | Partial | Human | Ca2+ Flux | 120 | [5] |
| AM-1638 | Full | Mouse | IP Accumulation | 12.9 | [6] |
| AM-5262 | Full | - | - | - | [7] |
| SCO-267 | - | Human | Ca2+ Mobilization | - (Superior to AM-1638 & TAK-875) | [8] |
| LY2922470 | Full | Human | IP-1 Accumulation | ~1 | [9] |
EC50 values represent the concentration of the agonist that produces 50% of its maximal effect and are a measure of potency. Lower values indicate higher potency.
Table 2: Efficacy and Selectivity Profile of GPR40 Agonists
| Compound | Efficacy | Selectivity Profile | Reference |
| This compound | Partial Agonist | Adrenergic α2A (Ki = 1.3 µM), Histamine H1 (Ki = 3.1 µM), CysLT1 (69% inh. @ 10 µM), Thyroid hormone (rat, Ki = 3.5 µM) | [1] |
| TAK-875 (Fasiglifam) | Partial Agonist | High selectivity over GPR41, GPR43, and GPR120 (EC50 > 10 µM) | [10] |
| AMG 837 | Partial Agonist | - | [5] |
| AM-1638 | Full Agonist | Binds to a distinct site from AMG 837 | [6] |
| AM-5262 | Full Agonist | Improved selectivity profile compared to earlier compounds | [7] |
Efficacy refers to the maximal response an agonist can produce. Selectivity is the degree to which a compound binds to a specific receptor over others.
Signaling Pathways of GPR40 Activation
GPR40 activation by agonists primarily initiates intracellular signaling through the Gαq pathway. Some agonists, particularly full agonists, may also engage the Gαs pathway or β-arrestin-mediated signaling.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of BI-2081: Comparative Efficacy and Mechanism of Action in GPR40 Agonism
For researchers, scientists, and drug development professionals, this guide provides an objective cross-validation of the research findings for BI-2081, a partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document summarizes its performance in key preclinical assays and compares it with other notable GPR40 agonists, supported by experimental data and detailed methodologies.
This compound has been identified as a potent GPR40 partial agonist with an EC50 of 4 nM.[1] It has been shown to induce glucose-dependent insulin (B600854) secretion and lower plasma glucose concentrations, positioning it as a potential therapeutic agent for type 2 diabetes.[1] This guide will delve into the quantitative data supporting these findings, outline the experimental protocols used for validation, and visualize the underlying biological pathways and experimental workflows.
Comparative Analysis of GPR40 Agonists
To provide a comprehensive overview of this compound's standing within the landscape of GPR40 agonists, the following tables summarize its in vitro potency and in vivo efficacy in comparison to other well-characterized compounds in this class.
In Vitro Potency of GPR40 Agonists
The potency of GPR40 agonists is typically determined by their ability to elicit a cellular response, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, in cell lines engineered to express the receptor. The half-maximal effective concentration (EC50) is a standard measure of this potency.
| Compound | Target | Assay Type | Reported EC50 (nM) | Agonist Type |
| This compound | GPR40/FFAR1 | IP-One | 4[1] | Partial |
| BI-0340 (Negative Control) | GPR40/FFAR1 | IP-One | >1000 | Inactive |
| TAK-875 (Fasiglifam) | GPR40/FFAR1 | Calcium Flux | 14 - 72 | Partial |
| AMG 837 | GPR40/FFAR1 | Calcium Flux | 120[2] | Partial |
| AM-1638 | GPR40/FFAR1 | Calcium Flux | - | Full |
| LY2881835 | GPR40/FFAR1 | Calcium Mobilization | 160 | Partial |
Note: Data for competitor compounds are compiled from various sources and may not be from direct head-to-head studies with this compound.
In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats
The Zucker Diabetic Fatty (ZDF) rat is a well-established animal model for type 2 diabetes, characterized by obesity, insulin resistance, and hyperglycemia. The efficacy of GPR40 agonists is often evaluated by their ability to improve glucose tolerance in an oral glucose tolerance test (OGTT).
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| This compound | ZDF Rats | 10 mg/kg, twice daily for 30 days | HbA1c reduction | Significant reduction in HbA1c |
| TAK-875 (Fasiglifam) | ZDF Rats | 10 mg/kg, single dose | Glucose lowering in OGTT | Significant improvement in glucose tolerance[3] |
| AMG 837 | Zucker Fatty Rats | Daily for 21 days | Glucose lowering in OGTT | Persistent improvement in glucose excursions[4] |
| LY2881835 | Zucker fa/fa Rats | 1 mg/kg, once daily for 21 days | Glucose lowering in OGTT | Normalization of blood glucose levels[5] |
Note: Experimental conditions and endpoints may vary between studies, making direct comparisons challenging.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Potency Assessment: IP-One Assay
The IP-One assay is a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay used to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway activated by GPR40.
Objective: To determine the half-maximal effective concentration (EC50) of GPR40 agonists.
Materials:
-
HEK293 cells stably expressing human GPR40
-
GPR40 agonist compounds (e.g., this compound)
-
IP-One HTRF kit (Cisbio) containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer
-
Stimulation buffer containing 50 mM LiCl
-
384-well white microplates
Procedure:
-
Cell Preparation: Culture HEK293-hGPR40 cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in stimulation buffer to the desired concentration.
-
Compound Preparation: Prepare a serial dilution of the GPR40 agonist compounds in the stimulation buffer.
-
Cell Stimulation: Add 10 µL of the cell suspension to each well of a 384-well plate. Add 10 µL of the diluted compound to the respective wells. Incubate the plate at 37°C for 60 minutes.
-
Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the two fluorescence signals and plot the results against the compound concentration. Determine the EC50 value using a non-linear regression curve fit.[5][6]
In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT) in ZDF Rats
The OGTT is a standard procedure to assess glucose tolerance and the efficacy of anti-diabetic agents.
Objective: To evaluate the effect of GPR40 agonists on glucose disposal in a model of type 2 diabetes.
Animals:
-
Male Zucker Diabetic Fatty (ZDF) rats (e.g., 7-10 weeks old)
-
Animals are acclimatized and housed under standard conditions with free access to food and water.
Materials:
-
GPR40 agonist compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% Natrosol)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
Procedure:
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Compound Administration: Administer the GPR40 agonist or vehicle orally by gavage at a specified time (e.g., 60 minutes) before the glucose challenge.
-
Glucose Challenge: Administer the glucose solution orally by gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time. Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the treated and vehicle control groups.[7][8]
Visualizing the Science
Diagrams are provided below to illustrate the key biological pathway and experimental workflows discussed in this guide.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: Workflow for the in vitro IP-One HTRF assay.
Caption: Workflow for the in vivo Oral Glucose Tolerance Test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. [PDF] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | Semantic Scholar [semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. Treatment with CNX-011-67, a novel GPR40 agonist, delays onset and progression of diabetes and improves beta cell preservation and function in male ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.criver.com [assets.criver.com]
BI-2081: A Preclinical GPR40 Agonist Compared to Clinically Investigated Alternatives for Type 2 Diabetes
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical GPR40 agonist BI-2081 against existing diabetes therapies, with a focus on other GPR40 agonists that have undergone clinical investigation. This document outlines the available efficacy data, experimental methodologies, and the underlying signaling pathways.
This compound is a partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Activation of GPR40 in pancreatic β-cells by fatty acids enhances glucose-stimulated insulin (B600854) secretion (GSIS).[3][4][5] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, with a potentially low risk of hypoglycemia.[4][6] this compound is currently in the preclinical stage of development. This guide compares its preclinical profile with the clinical data of Fasiglifam (B1672068) (TAK-875), another GPR40 agonist that advanced to Phase III clinical trials.
Comparative Efficacy Data
While direct clinical comparison is not possible due to this compound's preclinical status, the following tables summarize its in vitro potency and in vivo preclinical efficacy alongside the clinical efficacy of Fasiglifam.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Target | Assay Type | Potency (EC50) | Source |
| This compound | Human GPR40 | IPOne | 3-5 nM | [1] |
| This compound | Not Specified | Not Specified | 4 nM | [2] |
| Fasiglifam (TAK-875) | Not Specified | Receptor Activation | 72 nM | [3] |
Table 2: Preclinical and Clinical Efficacy of GPR40 Agonists
| Compound | Study Population | Key Efficacy Endpoint | Results | Source |
| This compound | Zucker Diabetic Fatty (ZDF) Rats | Glucose Reduction (AUC 0-180 min) | 71% reduction (ED50 = 0.7 mg/kg) | [1] |
| Fasiglifam (TAK-875) | Japanese patients with Type 2 Diabetes (Phase III Clinical Trial) | Change from baseline in HbA1c at 24 weeks | -0.57% (25 mg dose) vs. 0.16% (placebo) -0.83% (50 mg dose) vs. 0.16% (placebo) | [7][8] |
| Fasiglifam (TAK-875) | Japanese patients with Type 2 Diabetes (Phase III Clinical Trial) | Percentage of patients achieving HbA1c <6.9% at 24 weeks | 30.2% (25 mg dose) vs. 13.8% (placebo) 54.8% (50 mg dose) vs. 13.8% (placebo) | [7][8] |
It is important to note that the development of Fasiglifam was terminated in Phase III trials due to concerns about liver safety.[7][9][10][11]
Experimental Protocols
Preclinical Evaluation of this compound
In Vitro Potency Assessment (IPOne Assay): The potency of this compound on human GPR40 was determined using an IPOne assay, which measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gαq signaling. The EC50 value, representing the concentration of the compound that elicits a half-maximal response, was calculated to be between 3-5 nM.[1]
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats: The glucose-lowering effect of this compound was evaluated in ZDF rats, a model of type 2 diabetes. The compound was administered orally, and the plasma glucose concentration was monitored over time. The study found that this compound reduced the glucose area under the curve (AUC) by 71% during the initial 180 minutes, with an ED50 of 0.7 mg/kg.[1] To confirm the on-target effect of this compound, a study in normal fasting rats showed no significant difference in glucose levels between the treated and control groups, supporting the glucose-dependent mechanism of action.[1]
Clinical Evaluation of Fasiglifam (TAK-875)
Phase III, Randomized, Double-Blind, Placebo-Controlled Trial: A multicenter study was conducted in Japanese patients with type 2 diabetes whose condition was inadequately controlled by diet and exercise. A total of 192 patients were randomized to receive either Fasiglifam (25 mg or 50 mg) or a placebo once daily for 24 weeks. The primary efficacy endpoint was the change in HbA1c from baseline to week 24. Secondary endpoints included changes in fasting plasma glucose and the proportion of patients achieving an HbA1c target of less than 6.9%.[7][8]
GPR40 Signaling Pathway and Experimental Workflow
The activation of GPR40 by an agonist like this compound initiates a signaling cascade that leads to insulin secretion. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating GPR40 agonists.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: Workflow for GPR40 agonist drug discovery and development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of BI-2081 and Other GPR40 Agonists in Preclinical Studies
A detailed examination of the GPR40 agonist BI-2081 reveals a potent modulator of insulin (B600854) secretion, alongside a concerning preclinical safety profile. This guide provides a comparative overview of this compound with other notable GPR40 agonists, TAK-875 (Fasiglifam) and SCO-267, supported by available experimental data and detailed methodologies.
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been a key target in the development of novel therapeutics for type 2 diabetes. Activation of GPR40 in pancreatic β-cells by free fatty acids or synthetic agonists leads to glucose-dependent insulin secretion. This compound has been identified as a partial agonist of GPR40 with a high potency, demonstrating an EC50 of 4 nM. Its mechanism of action is centered on enhancing insulin release in the presence of elevated glucose levels, a desirable characteristic for an anti-diabetic agent.
However, preclinical studies have raised significant safety concerns. A chronic 4-week study in rats and dogs with this compound was associated with an increase in bile acid synthesis and elevated liver enzymes, suggesting potential hepatotoxicity.[1] This finding mirrors the clinical experience with another GPR40 agonist, TAK-875 (Fasiglifam), which was discontinued (B1498344) in Phase 3 clinical trials due to liver safety issues.[2][3][4] In contrast, another compound, SCO-267, a full GPR40 agonist, has shown efficacy in preclinical models with a potentially different safety profile.[5][6][7][8][9][10][11] This comparison guide will delve into the available data for these three compounds to provide researchers with a comprehensive understanding of their mechanisms and preclinical outcomes.
Quantitative Data Comparison
The following tables summarize the available in vitro and in vivo data for this compound, TAK-875, and SCO-267.
| Compound | Target | Agonist Type | In Vitro Potency (EC50/Ki) | Key In Vivo Efficacy |
| This compound | GPR40 (FFAR1) | Partial Agonist | EC50: 4 nM | Induces glucose-dependent insulin secretion. |
| TAK-875 (Fasiglifam) | GPR40 (FFAR1) | Partial Agonist | Ki: 4.7 nM (binding affinity) | Potent plasma glucose-lowering and insulinotropic action in Wistar fatty rats.[1][12] In a Phase 3 trial, significantly reduced HbA1c levels compared to placebo.[13] |
| SCO-267 | GPR40 (FFAR1) | Full Agonist | Allosteric full agonist | In diabetic rats, improved glucose tolerance and increased pancreatic insulin content after chronic exposure.[6][8] In diet-induced obese rats, reduced food intake and body weight.[5][7] |
| Compound | Preclinical Model | Key Safety Findings |
| This compound | Rats and Dogs (4-week study) | Increased bile acid synthesis and elevated liver enzymes (AST, ALT, ALP).[1] |
| TAK-875 (Fasiglifam) | HepG2 cells, Zebrafish larvae | Induced cytotoxicity and reactive oxygen species (ROS) generation in a GPR40-dependent manner.[3] |
| SCO-267 | Rats | No reported hypoglycemia.[10] Phase 1 clinical trial showed it to be safe and well-tolerated.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro GPR40 Activation Assays
1. Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration following GPR40 activation, which is a hallmark of Gq-coupled receptor signaling.
-
Cell Line: HEK293 cells stably expressing human or rat GPR40.
-
Culture Conditions: Cells are cultured in DMEM-High Glucose media supplemented with 10% fetal bovine serum, L-Glutamine, Penicillin/Streptomycin, and a selection agent (e.g., G418 or puromycin).
-
Assay Procedure:
-
Cells are seeded into poly-D-lysine coated 384-well plates and cultured overnight.
-
The culture medium is replaced with an assay buffer (HBSS, 20 mM HEPES, 0.1% BSA) and incubated for 1 hour.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 No-Wash) is added, and the cells are incubated for another 30 minutes.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
The test compound (e.g., this compound) is added, and the fluorescence intensity is measured kinetically to determine the calcium flux.[5]
-
Data are analyzed to calculate EC50 values.
-
2. β-Arrestin Recruitment Assay:
This assay determines the recruitment of β-arrestin to the activated GPR40 receptor, which is involved in receptor desensitization and can initiate G protein-independent signaling.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. GPR40 is tagged with a BRET donor (e.g., a luciferase) and β-arrestin with a BRET acceptor (e.g., a fluorescent protein). Ligand-induced interaction brings the donor and acceptor into proximity, resulting in a detectable BRET signal.
-
Cell Line: HEK293T cells transiently overexpressing tagged GPR40 and β-arrestin.
-
Assay Procedure:
-
Cells are transfected with plasmids encoding the GPR40-donor and β-arrestin-acceptor fusion proteins.
-
Transfected cells are seeded into white, clear-bottom microplates.
-
On the day of the assay, the culture medium is replaced with an assay buffer.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
A baseline BRET ratio is measured.
-
The test compound is added, and the BRET ratio is measured again after a defined incubation period (e.g., 15 minutes).
-
The change in the BRET ratio reflects the extent of β-arrestin recruitment.[14]
-
In Vivo Glucose Homeostasis Assessment
Oral Glucose Tolerance Test (OGTT) in Rodents:
This test evaluates the ability of an animal to clear a glucose load from the bloodstream and is a standard method to assess the efficacy of anti-diabetic compounds.
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are fasted overnight (approximately 16-18 hours) with free access to water.
-
A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels.
-
The test compound (e.g., this compound) or vehicle is administered orally.
-
After a specified pre-treatment time, a glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[15][16]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
GPR40 Signaling Pathway for Insulin Secretion
Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)
References
- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay in Summary_ki [w.bindingdb.org]
- 6. Chronic Exposure to SCO-267, an Allosteric GPR40 Full Agonist, Is Effective in Improving Glycemic Control in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 10. SCO-267, a GPR40 Full Agonist, Improves Glycemic and Body Weight Control in Rat Models of Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SCO-267 | SCOHIA PHARMA, Inc. [scohia.com]
- 12. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. mmpc.org [mmpc.org]
Benchmarking BI-2081: A Comparative Guide to GPR40 Agonist Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of BI-2081, a partial G protein-coupled receptor 40 (GPR40) agonist, with other key players in the field. The data presented herein is curated from publicly available research to facilitate an objective evaluation of this compound's efficacy and potency in key in vitro assays.
Introduction to this compound and GPR40
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[1] Upon activation by medium to long-chain fatty acids, GPR40 stimulates glucose-dependent insulin (B600854) secretion (GSIS), making it a promising therapeutic target for type 2 diabetes.[1] this compound is a partial agonist of GPR40, demonstrating high cellular potency.[1] This guide will benchmark the performance of this compound against other notable GPR40 agonists, including TAK-875, AMG 837, AM-1638, and CPL207280, in critical functional assays.
Performance Comparison in Key Assays
The following tables summarize the available quantitative data for this compound and its comparators in various in vitro assays. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the public domain. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental setups.
GPR40 Agonist Potency and Efficacy
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | IPOne | 1321N1 | EC50 | 3-5 nM | [1] |
| AMG 837 | Calcium Flux | CHO | EC50 | 120 nM | [2] |
| Emax | 29% | [2] | |||
| Aequorin | CHO (human GPR40) | EC50 | 13.5 nM | [3] | |
| Aequorin | Mouse GPR40 | EC50 | 22.6 ± 1.8 nM | [4] | |
| Aequorin | Rat GPR40 | EC50 | 31.7 ± 1.8 nM | [4][5] | |
| AM-1638 | Inositol (B14025) Phosphate | - | EC50 (mouse GPR40) | 12.9 ± 1.4 nM | [2] |
| CPL207280 | Ca2+ Influx | - | EC50 | 80 nM | |
| TAK-875 | Ca2+ Influx | - | EC50 | 270 nM | [6] |
Note: The IPOne assay measures the accumulation of inositol monophosphate, a downstream second messenger of Gq-coupled receptor activation. The calcium flux and aequorin assays directly or indirectly measure the increase in intracellular calcium, another key event in GPR40 signaling.
Glucose-Stimulated Insulin Secretion (GSIS)
| Compound | Assay Type | System | Key Finding | Reference |
| AMG 837 | GSIS | Isolated Rodent Islets | EC50 = 142 ± 20 nM | [3][4] |
| AM-1638 & AM-6226 | GSIS | Isolated Mouse Islets | 3-4 fold greater insulin secretion than AMG 837 | [2] |
| CPL207280 | GSIS | MIN6 Cells | 3.9 times greater enhancement of GSIS than TAK-875 at 10 µM | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: GPR40 signaling pathway upon agonist binding.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the ability of GPR40 agonists to induce an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black, clear-bottom 96-well plates
-
FLIPR Calcium Assay Kit (e.g., Calcium 4)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GPR40 agonists (this compound and comparators)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Seeding: Seed HEK293-hGPR40 cells into 96-well black, clear-bottom plates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Compound Preparation: During the incubation, prepare serial dilutions of the GPR40 agonists in the assay buffer.
-
Measurement: Place the cell plate into the FLIPR instrument. Add the agonist solutions to the respective wells.
-
Data Acquisition: Immediately begin measuring fluorescence intensity kinetically over a set period.
-
Data Analysis: Determine the maximum fluorescence response for each concentration of the agonist. Plot the concentration-response curves and calculate the EC50 and Emax values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of GPR40 agonists on insulin secretion from pancreatic β-cells in the presence of high glucose.
Materials:
-
MIN6 or other suitable pancreatic β-cell line
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low concentration, e.g., 2.8 mM, and high concentration, e.g., 16.7 mM)
-
GPR40 agonists (this compound and comparators)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in appropriate multi-well plates until they reach the desired confluency.
-
Pre-incubation: Wash the cells with a low-glucose KRB buffer and then pre-incubate them in the same buffer for 1-2 hours at 37°C.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing either low glucose (basal control), high glucose alone, or high glucose with various concentrations of the GPR40 agonists.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Determine the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion data to the protein content of the cells in each well. Calculate the fold-increase in insulin secretion in the presence of high glucose and the agonists compared to the high glucose control.
Conclusion
This guide provides a comparative overview of this compound's performance in the context of other GPR40 agonists based on available data. While this compound demonstrates high potency in the IPOne assay, further direct comparative studies are needed to fully elucidate its performance profile against other leading compounds in functional assays such as calcium mobilization and glucose-stimulated insulin secretion. The provided experimental protocols offer a foundation for researchers to conduct their own benchmarking studies to further evaluate the potential of this compound as a therapeutic agent for type 2 diabetes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BI-2081: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like BI-2081 are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a GPR40 (FFAR1) partial agonist utilized in metabolic disease research. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Compound Identification and Characteristics
This compound is a chemical compound used for research purposes, specifically in studies related to type 2 diabetes.[1] As with any research-grade chemical, understanding its basic properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1458656-71-7 |
| Molecular Formula | C₃₂H₃₅FO₆ |
| Molecular Weight | 534.62 g/mol |
| Primary Use | Research on metabolic diseases (GPR40 partial agonist)[1] |
| User Notice | For research use only. Not for human or veterinary consumption.[1] |
Essential Disposal Procedures for this compound
The following procedures are based on standard best practices for the disposal of non-biohazardous, solid chemical waste in a laboratory setting. Researchers should always consult their institution's specific environmental health and safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be outfitted with the appropriate personal protective equipment to prevent skin and eye exposure.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use standard laboratory nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated pipette tips, and absorbent materials from any spills, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the institution's EHS department.
Step 3: Decontamination of Work Surfaces
After completing the disposal of the solid waste, all laboratory surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.
-
Cleaning Solution: Use a suitable laboratory disinfectant or a 70% ethanol (B145695) solution to wipe down all potentially contaminated surfaces.
-
Disposal of Cleaning Materials: All wipes and absorbent materials used for decontamination should also be disposed of in the designated hazardous waste container.
Step 4: Arranging for Final Disposal
The final disposal of the hazardous waste container must be handled by trained professionals.
-
Contact EHS: Follow your institution's protocol to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from initial preparation to final collection.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance on the disposal of this compound based on its classification as a research-grade chemical. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers are strongly advised to consult the official documentation provided by the supplier and to adhere to all applicable federal, state, and institutional regulations regarding chemical waste disposal. Always contact your institution's Environmental Health and Safety department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
